molecular formula C12H8ClFO B1422163 4-(2-Chlorophenyl)-2-fluorophenol CAS No. 1261890-45-2

4-(2-Chlorophenyl)-2-fluorophenol

Katalognummer: B1422163
CAS-Nummer: 1261890-45-2
Molekulargewicht: 222.64 g/mol
InChI-Schlüssel: NIKMRCJNZXNREL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Chlorophenyl)-2-fluorophenol is a useful research compound. Its molecular formula is C12H8ClFO and its molecular weight is 222.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Chlorophenyl)-2-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chlorophenyl)-2-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(2-chlorophenyl)-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO/c13-10-4-2-1-3-9(10)8-5-6-12(15)11(14)7-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKMRCJNZXNREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684205
Record name 2'-Chloro-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-45-2
Record name 2′-Chloro-3-fluoro[1,1′-biphenyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261890-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: Chemoselective Synthesis of 4-(2-Chlorophenyl)-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-(2-Chlorophenyl)-2-fluorophenol , a high-value biaryl scaffold often utilized in kinase inhibitor discovery and agrochemical development. The core challenge in this synthesis is the chemoselective functionalization of a di-halogenated arene (2-chloro-1-iodobenzene).

This protocol prioritizes a Protection-Coupling-Deprotection strategy. While direct coupling of free phenols is possible, the use of a methyl ether intermediate (anisole) prevents catalyst poisoning by phenoxide anions and simplifies the purification of the biaryl intermediate. The methodology exploits the significant bond dissociation energy (BDE) difference between


 and 

bonds to achieve exclusive cross-coupling at the iodine position.[1]

Strategic Analysis

Retrosynthetic Logic

The target molecule is a biaryl system containing an ortho-chloro substituent on one ring and a fluoro-phenol moiety on the other. The most robust disconnection is the biaryl bond, formed via Suzuki-Miyaura cross-coupling.

  • Electrophile: 2-Chloro-1-iodobenzene. The iodine atom serves as the "soft" handle for oxidative addition by Palladium(0).

  • Nucleophile: (3-Fluoro-4-methoxyphenyl)boronic acid. The methoxy group protects the phenol, preventing the formation of stable Pd-aryloxide complexes that can arrest the catalytic cycle.

Chemoselectivity: The Iodine Advantage

The success of this reaction relies on the kinetic preference of Pd(0) to insert into the C-I bond over the C-Cl bond.[1]

Bond TypeApprox.[2][3][4][5][6] BDE (kcal/mol)Relative Reactivity toward Pd(0)
C-I ~65High (Fast Oxidative Addition)
C-Br ~81Moderate
C-Cl ~96Low (Requires specialized ligands)

Implication: By using standard phosphine ligands (e.g., dppf or PPh3) and controlled temperatures (


), the C-Cl bond remains inert, preserving the chlorine handle for potential downstream SAR (Structure-Activity Relationship) modifications.
Reaction Pathway Visualization

ReactionPathway SM1 2-Chloro-1-iodobenzene (Electrophile) Cat Pd(dppf)Cl2 Catalyst Cycle SM1->Cat Suzuki Coupling (K2CO3, Dioxane/H2O) SM2 (3-Fluoro-4-methoxyphenyl) boronic acid (Nucleophile) SM2->Cat Suzuki Coupling (K2CO3, Dioxane/H2O) Inter Intermediate: 4-(2-Chlorophenyl)- 2-fluoroanisole Cat->Inter C-C Bond Formation Reagent2 BBr3 / DCM (Demethylation) Inter->Reagent2 -78°C to RT Product TARGET: 4-(2-Chlorophenyl)- 2-fluorophenol Reagent2->Product Hydrolysis

Figure 1: Two-stage synthetic pathway ensuring chemoselectivity and purification integrity.

Experimental Protocols

Phase 1: Chemoselective Suzuki Coupling

Objective: Synthesize 4-(2-chlorophenyl)-2-fluoroanisole.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
2-Chloro-1-iodobenzene1.0ElectrophileLimiting reagent
(3-Fluoro-4-methoxyphenyl)boronic acid1.2NucleophileSlight excess to drive conversion
Pd(dppf)Cl2·DCM0.03CatalystBidentate ligand prevents de-iodination
K2CO32.5BaseActivates boronic acid
1,4-Dioxane / Water (4:1)-SolventDegassed thoroughly
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cycle with Argon/Nitrogen 3 times.

  • Charging: Add 2-chloro-1-iodobenzene (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl2 (3 mol%) to the flask.

  • Solvent Addition: Add the Dioxane/Water mixture (0.2 M concentration relative to halide). Critical: Sparge solvent with inert gas for 15 mins prior to addition to prevent homocoupling.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Checkpoint: The starting iodide should disappear.[1] The chloride remains intact.[1]

  • Workup: Cool to room temperature (RT). Filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with water (2x) and brine (1x).

  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Gradient: 0% 
    
    
    
    10% EtOAc in Hexanes).
Phase 2: Demethylation with Boron Tribromide ( )

Objective: Reveal the free phenol.

Step-by-Step Methodology
  • Setup: Use a strictly anhydrous setup (Schlenk line recommended).

  • Dissolution: Dissolve the intermediate anisole (from Phase 1) in anhydrous Dichloromethane (DCM) (0.1 M) and cool to -78°C (dry ice/acetone bath).

  • Addition: Dropwise add

    
     (1.0 M in DCM, 2.5 equiv) over 20 minutes.
    
    • Safety Note:

      
       reacts violently with moisture.[7] Ensure proper venting.[7]
      
  • Warming: Allow the reaction to warm slowly to RT and stir for 12 hours.

  • Quenching (Critical): Cool back to 0°C. Quench by slow addition of Methanol (exothermic!).

  • Isolation: Concentrate the mixture to remove volatile methyl borates. Redissolve in EtOAc, wash with saturated

    
     (to remove boric acid residues), dry, and concentrate.
    

Workup & Purification Workflow

WorkupFlow Rxn Crude Reaction Mixture (Post-Suzuki) Filter Celite Filtration (Remove Pd) Rxn->Filter Extract Extraction (EtOAc/Water) Filter->Extract Dry Drying (Na2SO4) & Concentration Extract->Dry Column Flash Chromatography (Hex/EtOAc) Dry->Column Pure Pure Intermediate Column->Pure

Figure 2: Purification workflow for the biaryl intermediate.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, the following controls must be monitored:

IssueObservationRoot CauseCorrective Action
Protodeboronation SM (Iodide) remains, Boronic acid consumed, "Benzene" byproduct formed.Hydrolysis of boronic acid is faster than transmetallation.Switch base to anhydrous

; reduce water ratio; increase catalyst loading.
De-iodination Formation of chlorobenzene (loss of I without coupling).

-Hydride elimination or reduction by solvent.
Ensure solvents are peroxide-free; switch to DMF solvent system.
Loss of Cl Formation of non-chlorinated biaryl.Temperature too high (>100°C) or highly active ligand (e.g., XPhos) used.Maintain temp <90°C; stick to Pd(dppf) or Pd(PPh3)4.

Safety & Handling

  • Boron Tribromide (

    
    ):  extremely corrosive and reacts explosively with water.[7] Always keep a beaker of saturated sodium bicarbonate in the hood for emergency neutralization.
    
  • Palladium Residues: Heavy metals must be disposed of in dedicated solid waste streams.

  • Halogenated Solvents: DCM is a suspected carcinogen; use in a well-ventilated fume hood.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025).[7][8] Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-chloro-2-iodo-1-nitrobenzene. BenchChem Technical Library. Link

  • Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467.[9] Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Sigma-Aldrich. (2024). Suzuki-Miyaura Cross-Coupling Reagents and Protocols. MilliporeSigma Technical Guides. Link

Sources

A Senior Application Scientist's Guide to the Preliminary Biological Screening of Novel Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Scaffold and the Imperative for Rigorous Screening

The biphenyl moiety, characterized by two interconnected phenyl rings, represents a "privileged structure" in medicinal chemistry. Its unique conformational flexibility and ability to engage in various intermolecular interactions have made it a cornerstone in the design of therapeutics across a spectrum of diseases, including cancer, infectious disorders, and inflammatory conditions.[1][2][3] However, the journey from a novel synthesized biphenyl derivative to a viable drug candidate is a rigorous process of elimination and characterization. The preliminary biological screen is the critical first gateway in this journey.

This guide provides a comprehensive, field-proven framework for conducting the preliminary biological evaluation of novel biphenyl compounds. It eschews a rigid, one-size-fits-all template, instead presenting a logical, multi-tiered screening cascade. As a Senior Application Scientist, the emphasis here is not just on the "how" but the "why"—the causality behind each experimental choice, ensuring that the data generated at each stage is robust, interpretable, and effectively guides the subsequent steps in the drug discovery pipeline. Our approach is a self-validating system, beginning with broad, cost-effective assessments and progressively narrowing the focus to the most promising candidates.

Part 1: Foundational In Silico Assessment: The "Screening Before the Screening"

Expertise & Experience: Before a single pipette touches a test tube, a wealth of information can be gleaned from the compound's structure alone. Committing resources to wet-lab screening without first performing a computational assessment is inefficient and risks wasting valuable time and materials on compounds with a low probability of success. In silico modeling is the first crucial filter, allowing us to prioritize candidates and anticipate potential liabilities.[4][5]

Core Directive: Predicting ADMET and Drug-Likeness

The goal of this initial phase is to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel biphenyl compounds.[5][6] This helps to answer critical questions: Is the molecule "drug-like"? Is it likely to be absorbed by the body? Is it predicted to be overtly toxic?

Key Predictive Models:

  • Physicochemical Properties: We begin by calculating fundamental properties like molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA). These feed into established frameworks like Lipinski's Rule of Five to assess general "drug-likeness."[6]

  • Pharmacokinetic Predictions: Models can estimate crucial parameters such as aqueous solubility, gastrointestinal absorption, and blood-brain barrier penetration.[6]

  • Toxicity Flags: Early warnings for potential cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity are critical for de-risking compounds.[7]

Recommended Tools: Several web-based tools and software platforms are available for these predictions, including SwissADME, admetSAR, and PreADMET.[8]

Visualization: In Silico Screening Workflow

InSilico_Workflow A Library of Novel Biphenyl Compounds B Calculate Physicochemical Properties (LogP, MW, TPSA) A->B C Assess Drug-Likeness (e.g., Lipinski's Rule of Five) B->C D Predict ADME Properties (Solubility, Absorption, BBB) C->D E Predict Toxicity Endpoints (hERG, Ames, Hepatotoxicity) C->E F Prioritized Compounds for Synthesis & Wet-Lab Screening D->F Favorable Profile G Discard/Redesign (Poor Predicted Profile) D->G Unfavorable Profile E->F Favorable Profile E->G Unfavorable Profile

Caption: Workflow for in silico prioritization of biphenyl compounds.

Data Presentation: Summary of In Silico Predictions
Compound IDMol. Weight ( g/mol )LogPTPSA (Ų)Lipinski ViolationsGI AbsorptionBBB PermeanthERG Inhibitor
BPC-001412.54.275.60HighYesLow Risk
BPC-002520.75.890.12LowNoHigh Risk
BPC-003380.43.565.30HighYesLow Risk
BPC-004455.94.9110.80HighNoLow Risk

Part 2: In Vitro Cytotoxicity Profiling: The "Do No Harm" Principle

Expertise & Experience: Before investigating a compound's specific therapeutic activity, we must first establish its general effect on cell viability.[9][10] A compound that indiscriminately kills all cells at low concentrations is a poison, not a drug. This phase establishes a crucial therapeutic window—the concentration range where the compound can exert a specific effect without causing general toxicity.

Core Assays: Measuring Metabolic Health

The most common and robust methods for assessing cytotoxicity are colorimetric assays that measure the metabolic activity of living cells. A decrease in metabolic activity is directly proportional to cell death or a cytostatic (growth-inhibiting) effect.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is the gold standard. In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9][11] The amount of formazan, measured spectrophotometrically after solubilization, correlates with the number of living cells.

  • XTT Assay: An advantageous alternative to the MTT assay, XTT is reduced to a water-soluble orange formazan product. This eliminates the need for a solubilization step, simplifying the protocol and reducing potential errors.[12]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells (e.g., HeLa for a cancer line, HEK293 for a "normal" line) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the biphenyl compounds in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include "vehicle control" (e.g., DMSO) and "untreated control" wells. Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).[13]

Visualization: Cytotoxicity Screening Workflow

Cytotoxicity_Workflow A Seed Cells in 96-Well Plates B Treat with Serial Dilutions of Biphenyl Compounds A->B C Incubate for 24-72 hours B->C D Add Tetrazolium Salt (MTT or XTT) C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate % Viability & Determine IC50 E->F G Identify Compounds with Favorable Therapeutic Window F->G

Caption: Standard workflow for determining compound cytotoxicity.

Data Presentation: Comparative IC50 Values (µM)
Compound IDIC50 on Cancer Line (HeLa)IC50 on Normal Line (HEK293)Selectivity Index (SI = IC50 Normal / IC50 Cancer)
BPC-0018.5> 100> 11.8
BPC-00315.285.15.6
BPC-004> 100> 100-
Doxorubicin (Control)0.95.46.0

Part 3: Primary Pharmacological Screening: Interrogating Biological Activity

Expertise & Experience: With an established toxicity profile, we can now screen for the desired biological effect. This stage must be tailored to the project's therapeutic goal. Below are protocols for three common screening paradigms relevant to biphenyl compounds.

A. Antimicrobial Activity Screening

Causality: The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents.[14] The initial screen aims to first qualitatively identify any antibacterial effect and then quantify its potency.

1. Qualitative Assay: Agar Well Diffusion This method provides a rapid visual indication of antimicrobial activity.[15]

  • Principle: A bacterial lawn is grown on an agar plate. The test compound is placed in a well cut into the agar. If the compound has antimicrobial properties, it will diffuse into the agar and create a clear "zone of inhibition" where the bacteria cannot grow.[15][16]

2. Quantitative Assay: Broth Microdilution This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[17] It is the gold standard for quantifying antimicrobial potency.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each biphenyl compound in an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus or Escherichia coli) adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Add the bacterial inoculum to each well of the plate containing the compound dilutions. Include a positive control (bacteria + medium) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[15]

Data Presentation: Antimicrobial Activity Summary

Compound IDZone of Inhibition (mm) vs. S. aureusMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
BPC-001181632
BPC-00310128> 256
BPC-0040> 256> 256
Vancomycin (Control)202> 256
B. Antioxidant Activity Screening

Causality: Oxidative stress is implicated in numerous diseases. The ability of a compound to scavenge free radicals is a common measure of its antioxidant potential.

Core Assay: DPPH Radical Scavenging

  • Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) molecule is a stable free radical with a deep purple color.[18] When it accepts an electron or hydrogen atom from an antioxidant, it is neutralized, and the solution turns yellow. The degree of color change is proportional to the antioxidant capacity.[19][20]

Experimental Protocol: DPPH Assay

  • Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol. Prepare various concentrations of the test compounds and a standard (e.g., Ascorbic Acid) in methanol.

  • Reaction: In a 96-well plate, add a small volume of the test compound solution to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18]

  • Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[18]

  • Analysis: Calculate the percentage of DPPH scavenging and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation: Antioxidant Activity (IC50 in µM)

Compound IDDPPH Scavenging IC50
BPC-00125.4
BPC-00388.1
BPC-004> 200
Ascorbic Acid (Control)15.8
C. Enzyme Inhibition Screening

Causality: Many diseases are driven by the aberrant activity of specific enzymes.[21] Identifying compounds that inhibit these enzymes is a cornerstone of modern drug discovery.[22][23][24]

General Principle: An enzyme inhibition assay measures the rate of an enzymatic reaction in the presence and absence of a test compound. A preliminary screen is often performed at a single, high concentration (e.g., 10 µM) to identify "hits."[25]

Visualization: General Enzyme Inhibition Screening Workflow

Enzyme_Inhibition_Workflow A Dispense Enzyme, Buffer, & Biphenyl Compound (or vehicle) in 96/384-well plate B Pre-incubate A->B C Initiate Reaction by adding Substrate B->C D Incubate for a Defined Time C->D E Stop Reaction & Measure Product Signal (e.g., Fluorescence, Absorbance) D->E F Calculate % Inhibition Relative to Vehicle Control E->F G Identify 'Hits' (e.g., >50% Inhibition) F->G

Caption: A high-throughput workflow for identifying enzyme inhibitors.

Data Presentation: Single-Point Enzyme Inhibition Screen

Compound ID% Inhibition of Target Kinase at 10 µM
BPC-0018.2
BPC-00375.6
BPC-00491.3
Staurosporine (Control)98.5

Part 4: The Iterative Cycle of Screening and Synthesis

Expertise & Experience: Biological screening is not a terminal process. The data generated from these preliminary assays are the most valuable resource for the medicinal chemist. This information fuels the design of the next generation of compounds, creating an iterative cycle of improvement.

Structure-Activity Relationship (SAR): SAR is the process of correlating changes in a molecule's structure with its biological activity.[18][26] For example, the data might show that adding an electron-withdrawing group at the para-position of one of the biphenyl rings consistently improves antimicrobial potency.[18] This insight allows chemists to rationally design new analogs with a higher probability of success.[27][28][29]

Visualization: The Drug Discovery Cycle

SAR_Cycle A Design & Synthesize New Biphenyl Analogs B Biological Screening (Cytotoxicity, Activity) A->B Test C Analyze Data & Establish SAR B->C Interpret C->A Optimize D Identify Lead Compound C->D Validate

Caption: The iterative cycle of synthesis, screening, and SAR analysis.

Conclusion

The preliminary biological screening of novel biphenyl compounds is a systematic, multi-disciplinary endeavor that forms the foundation of the drug discovery process. By employing a logical cascade that begins with in silico predictions to prioritize candidates, moves to essential cytotoxicity profiling to ensure a viable therapeutic window, and culminates in targeted pharmacological assays, we can efficiently and effectively identify promising lead compounds. The data from this comprehensive initial screen are not merely a result but a guide, providing the crucial structure-activity relationship insights necessary to propel a research program forward with confidence and scientific rigor.

References

  • What is an Inhibition Assay? - Blog - Biobide. Available from: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. Available from: [Link]

  • Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical... - ResearchGate. Available from: [Link]

  • In Silico methods for ADMET prediction of new molecules | PPTX - Slideshare. Available from: [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. Available from: [Link]

  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. Available from: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. Available from: [Link]

  • In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed. Available from: [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI. Available from: [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. Available from: [Link]

  • Enzyme Activity Assays | Amsbio. Available from: [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI. Available from: [Link]

  • SAR studies on the central phenyl ring of substituted biphenyl oxazolidinone-potent CETP inhibitors - PubMed. Available from: [Link]

  • US20030040032A1 - Methods of screening for antimicrobial compounds - Google Patents.
  • Evaluation of Enzyme Inhibitors in Drug Discovery. Available from: [Link]

  • Estimation of Phytochemical Content and Antioxidant Activity of Some Selected Traditional Indian Medicinal Plants - PMC. Available from: [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available from: [Link]

  • SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS - SciELO. Available from: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. Available from: [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. Available from: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. Available from: [Link]

  • ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE? - Audrey Yun Li. Available from: [Link]

  • How can I predict the insilico ADMET (toxicity) of a new drug? | ResearchGate. Available from: [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

  • Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays - ACS Publications. Available from: [Link]

  • Biological deeds of Biphenyl derivatives - A short Review - IJSDR. Available from: [Link]

  • Initial SAR studies of biphenyl derivatives a | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • SAR of designed biphenyl derivatives. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • New melatonin biphenyl-linked scaffold targeting colorectal cancer: design, synthesis, biological, and ADME-Tox modelling studies - PMC. Available from: [Link]

  • QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity - MedCrave online. Available from: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available from: [Link]

  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC. Available from: [Link]

Sources

An In-depth Technical Guide to 4-(2-Chlorophenyl)-2-fluorophenol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Novel Biphenyl Scaffold

The biphenyl moiety is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique stereochemical properties, arising from restricted rotation around the central carbon-carbon bond, offer a versatile scaffold for designing molecules with specific three-dimensional conformations. When functionalized with halogens like chlorine and fluorine, the physicochemical and biological properties of biphenyls can be significantly modulated, enhancing attributes such as metabolic stability, lipophilicity, and target binding affinity.[3][4]

This guide provides a comprehensive exploration of 4-(2-Chlorophenyl)-2-fluorophenol, a novel compound for which specific literature is not yet widely available. By leveraging established principles of organic synthesis and drawing parallels from the extensive research on related halogenated biphenyls and phenols, we will construct a detailed technical profile of this molecule. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of its synthesis, predicted properties, and potential for future investigation.

Proposed Synthesis: A Strategic Approach via Suzuki-Miyaura Coupling

The construction of the biaryl core is most effectively achieved through palladium-catalyzed cross-coupling reactions.[2] Among these, the Suzuki-Miyaura coupling is particularly advantageous due to its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of its organoboron reagents.[5][6]

We propose the synthesis of 4-(2-Chlorophenyl)-2-fluorophenol via the Suzuki-Miyaura coupling of 4-bromo-2-fluorophenol with 2-chlorophenylboronic acid .

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 4-Bromo-2-fluorophenol Product 4-(2-Chlorophenyl)-2-fluorophenol A->Product B 2-Chlorophenylboronic Acid B->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Catalysis Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Product Suzuki_Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_A Ar¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition PdII_B Ar¹-Pd(II)L₂-Ar² PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar¹-Ar² (Product) PdII_B->Product Ar1X Ar¹-X (4-Bromo-2-fluorophenol) Ar1X->PdII_A Ar2BOH2 Ar²-B(OH)₂ (2-Chlorophenylboronic Acid) Ar2BOH2->PdII_A Base Base Base->Ar2BOH2 G cluster_main Key Structural Features for Spectroscopic Analysis cluster_nmr NMR Active Nuclei cluster_ms Mass Spectrometry mol mol H1 ¹H (Aromatic, Phenolic) C13 ¹³C (Aromatic, Halogenated) MS Molecular Ion Peak (M⁺) Isotopic Pattern (³⁵Cl/³⁷Cl) F19 ¹⁹F G Molecule 4-(2-Chlorophenyl)-2-fluorophenol Target Target Enzyme (e.g., COX-2, Aromatase) Molecule->Target Inhibition Pathway Signaling Pathway (e.g., Inflammation, Steroidogenesis) Target->Pathway Modulation Response Biological Response (e.g., Reduced Inflammation, Apoptosis) Pathway->Response

Sources

Methodological & Application

Suzuki-Miyaura coupling protocol for 4-(2-Chlorophenyl)-2-fluorophenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-(2-Chlorophenyl)-2-fluorophenol via Suzuki-Miyaura Coupling

Introduction: The Strategic Importance of Fluorinated Biaryls

The 4-(2-Chlorophenyl)-2-fluorophenol scaffold represents a key structural motif in the development of advanced materials and pharmaceutical agents. Biaryl compounds, particularly those containing fluorine atoms, are of significant interest due to the unique physicochemical properties that fluorine imparts, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities.[1] The synthesis of these complex molecules requires a robust, efficient, and versatile methodology.

The Suzuki-Miyaura cross-coupling reaction, first reported in 1979, stands as a pillar of modern organic synthesis for its exceptional reliability in forming carbon-carbon bonds.[2] This palladium-catalyzed reaction offers several advantages, including mild reaction conditions, high functional group tolerance, and the use of commercially available and relatively non-toxic organoboron reagents.[3][4] These features make it an ideal choice for the precise construction of substituted biaryls like 4-(2-Chlorophenyl)-2-fluorophenol from its constituent aryl halide and boronic acid precursors. This application note provides a detailed, field-proven protocol for this synthesis, grounded in the fundamental principles of the catalytic cycle.

Reaction Principle: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6] The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromo-2-fluorophenol), forming a square planar Pd(II) complex.[2][3] This step is often rate-limiting, particularly for less reactive aryl chlorides, but proceeds readily with aryl bromides.

  • Transmetalation: This is the crucial C-C bond-forming precursor step where the organic moiety from the organoboron species (2-chlorophenylboronic acid) is transferred to the palladium(II) center. This step requires activation by a base.[5][7] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which facilitates the transfer of the aryl group to the palladium, displacing the halide.[8][9][10]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product.[3] This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar¹-Pd(II)L₂(X) (Oxidative Adduct) pd0->pd2_oa Oxidative Addition pd2_tm Ar¹-Pd(II)L₂(Ar²) (Transmetalation Product) pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination product Ar¹-Ar² (Final Product) pd2_tm->product aryl_halide Ar¹-X (4-Bromo-2-fluorophenol) aryl_halide->pd2_oa boronic_acid Ar²-B(OH)₂ (2-Chlorophenylboronic acid) boronic_acid->pd2_tm base Base (e.g., K₂CO₃) base->pd2_tm Activation

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 4-(2-Chlorophenyl)-2-fluorophenol on a 1.0 mmol scale. Adjustments may be necessary for different scales.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)EquivalentsNotes
4-Bromo-2-fluorophenolC₆H₄BrFO191.001.01.0Aryl halide coupling partner.[11]
2-Chlorophenylboronic AcidC₆H₆BClO₂156.371.21.2Boronic acid coupling partner.[12]
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.030.03Pd(0) catalyst source.[13]
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.0Anhydrous base.
TolueneC₇H₈92.148 mL-Anhydrous, degassed solvent.
EthanolC₂H₅OH46.072 mL-Co-solvent.
WaterH₂O18.022 mL-Deionized, degassed co-solvent.
Ethyl AcetateC₄H₈O₂88.11--For extraction.
Brine (Saturated NaCl)NaCl(aq)---For washing.
Anhydrous Magnesium SulfateMgSO₄120.37--Drying agent.
Silica GelSiO₂---For column chromatography.
Equipment
  • 50 mL Round-bottom flask or Schlenk flask

  • Magnetic stir bar and stir plate with heating

  • Condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromo-2-fluorophenol (191 mg, 1.0 mmol), 2-chlorophenylboronic acid (188 mg, 1.2 mmol), and anhydrous potassium carbonate (276 mg, 2.0 mmol).[14]

  • Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (35 mg, 0.03 mmol) to the flask.[14] The use of a Pd(0) source can help mitigate homocoupling side reactions that sometimes occur with Pd(II) precatalysts.[15]

  • Solvent Addition: Add the solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.[14]

  • Degassing: It is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[15] Degas the reaction mixture by bubbling a gentle stream of inert gas (Argon or Nitrogen) through the solution for 15-20 minutes. Alternatively, perform three freeze-pump-thaw cycles.

  • Reaction Execution: Heat the reaction mixture to 90 °C under a positive pressure of inert gas. Stir the mixture vigorously. The reaction should appear as a yellow, heterogeneous mixture.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system) until the starting aryl bromide spot has been consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and deionized water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[14]

    • Combine the organic layers and wash with brine (20 mL) to remove residual water-soluble impurities.[14]

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[14]

  • Purification: The resulting crude product, likely a brown oil or solid, should be purified by flash column chromatography on silica gel.[16] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate) to isolate the pure product.

  • Characterization: The purified product, 4-(2-Chlorophenyl)-2-fluorophenol, should be a white to off-white solid. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxidation.[15]2. Poor quality boronic acid (protodeboronation).[15]3. Insufficient heating.1. Ensure rigorous degassing. Use fresh catalyst stored under inert atmosphere.2. Use fresh, high-purity boronic acid. Consider using more stable boronate esters (e.g., pinacol esters).[15]3. Ensure the reaction temperature reaches the set point. Cautiously increasing the temperature may improve the rate.[15]
Significant Homocoupling 1. Presence of oxygen.[13][15]2. Use of a Pd(II) precatalyst which can facilitate oxidative coupling of the boronic acid during in-situ reduction.[15]1. Improve the degassing procedure significantly.2. Start with a Pd(0) source like Pd(PPh₃)₄. If using Pd(II), ensure proper reduction conditions.
Dehalogenation of Product The C-Cl bond is generally stable, but dehalogenation can occur under harsh conditions or with certain catalyst/ligand combinations, though it is less common in Suzuki couplings.Re-evaluate the reaction conditions. A milder base or lower temperature might be necessary. Ensure the absence of any adventitious hydrogen sources.
Catalyst Decomposition (Black Precipitate) The palladium catalyst has aggregated into inactive palladium black. This can be caused by insufficient ligand, high temperatures, or impurities.Ensure the correct ligand-to-palladium ratio is used (typically 2:1 to 4:1 for monodentate ligands). Avoid excessive heating. Use pure, degassed solvents.

Experimental Workflow Visualization

The entire process, from preparation to final analysis, can be summarized in the following workflow.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis A 1. Weigh Reagents (Aryl Halide, Boronic Acid, Base) C 3. Assemble Flask & Add Solids A->C B 2. Flame-Dry Glassware B->C D 4. Add Catalyst & Solvents C->D E 5. Degas Mixture (N₂/Ar Purge or Freeze-Pump-Thaw) D->E F 6. Heat & Stir (90 °C) E->F G 7. Monitor by TLC F->G H 8. Cool & Quench Reaction G->H I 9. Liquid-Liquid Extraction H->I J 10. Dry & Concentrate I->J K 11. Flash Column Chromatography J->K L 12. Characterize Product (NMR, MS) K->L

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Vertex AI Search. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Ujaque, G., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wikipedia. Suzuki reaction.
  • BenchChem. Application Notes and Protocols: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Coupling.
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461-1473.
  • Clarke, C. J., et al. (2023). Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry.
  • Guidechem. How to prepare 4-Bromo-2-fluorophenol? - FAQ.
  • BenchChem. Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Fairlamb, I. J. S. (2011). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Tokyo Chemical Industry Co., Ltd. 2-Chlorophenylboronic Acid.
  • Sigma-Aldrich. 4-Bromo-2-fluorophenol 98%.
  • Cermola, F., et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(52), 9579-9581.
  • BenchChem. Application Note: A Detailed Experimental Protocol for the Synthesis of 2-(4- Chlorophenyl)-5-methylpyridine via Suzuki- Miyaura Cross-Coupling.

Sources

in vitro cytotoxicity assay of 4-(2-Chlorophenyl)-2-fluorophenol in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Cytotoxicity Assessment of 4-(2-Chlorophenyl)-2-fluorophenol in Cancer Cell Lines

Introduction: The Crucial Role of In Vitro Cytotoxicity in Oncology Drug Discovery

The preliminary assessment of a novel compound's cytotoxic potential is a foundational step in the oncology drug discovery pipeline.[1] These initial in vitro screens provide critical dose-response data, guiding further investigation into a compound's mechanism of action and its potential as a therapeutic agent.[2] Phenolic compounds, a broad class of natural and synthetic molecules, have garnered significant interest for their potential anti-proliferative and pro-apoptotic effects in various cancers.[3][4] Their mechanisms often involve the modulation of key signaling pathways related to cell cycle progression, apoptosis, and oxidative stress.[5][6]

This document provides a comprehensive set of protocols and application notes for evaluating the in vitro cytotoxicity of a novel investigational compound, 4-(2-Chlorophenyl)-2-fluorophenol. We present a detailed methodology centered on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted method for assessing cell metabolic activity as an indicator of cell viability.[7][8] Additionally, we will discuss the complementary Lactate Dehydrogenase (LDH) release assay as an alternative method for quantifying cell death via membrane disruption.[9][10] The causality behind experimental choices, detailed protocols, and data interpretation strategies are outlined to ensure a scientifically rigorous evaluation.

Principles of Cytotoxicity Assessment

Two primary methods are discussed herein, each interrogating a different aspect of cellular health. The choice of assay can provide initial insights into the compound's potential mechanism of cell death.

The MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric method that relies on the metabolic activity of living cells. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[1] This assay is a cornerstone for high-throughput screening due to its simplicity and reliability.

The LDH Assay: A Marker of Membrane Integrity Loss

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[11][12] The LDH assay quantifies the amount of this enzyme in the supernatant through a coupled enzymatic reaction that results in a measurable colorimetric or fluorescent signal.[9] This method is particularly useful for detecting overt cell lysis and membrane damage.[10]

Experimental Design: A Framework for Rigorous Assessment

A well-designed experiment is critical for generating reproducible and meaningful data. This involves careful selection of cell lines and the inclusion of appropriate controls.

Cell Line Selection: Targeting Diverse Cancer Types

The choice of cell lines should be guided by the research objectives.[13] To obtain a broad understanding of the compound's activity spectrum, it is recommended to use a panel of cell lines representing different cancer histotypes. It is also crucial to include a non-malignant cell line to assess the compound's selectivity for cancer cells over normal cells.

Recommended Cell Line Panel:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

  • A549: Human lung carcinoma.

  • HCT116: Human colorectal carcinoma.

  • PC-3: Human prostate adenocarcinoma (androgen-independent).

  • hTERT-immortalized Fibroblasts: A non-cancerous human cell line to serve as a control for determining the selectivity index.[13]

Controls: The Key to Self-Validating Data

Every assay plate must include a complete set of controls to ensure the validity of the results.

  • Untreated Control: Cells cultured in medium alone. This represents 100% cell viability and serves as the primary reference for calculating the effects of the test compound.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This is essential to confirm that the solvent itself does not impact cell viability.

  • Blank Control: Wells containing culture medium but no cells. The absorbance from these wells is subtracted from all other readings to account for background absorbance.[1]

  • Positive Control (Optional but Recommended): A known cytotoxic agent (e.g., Doxorubicin, Cisplatin) is used to confirm that the assay system is responsive to cytotoxic insults.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol provides a step-by-step methodology for assessing the cytotoxicity of 4-(2-Chlorophenyl)-2-fluorophenol.

Materials and Reagents
  • Cell Lines: MCF-7, A549, HCT116, and a normal fibroblast line (from a certified cell bank like ATCC).

  • Culture Medium: Recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[14]

  • Test Compound: 4-(2-Chlorophenyl)-2-fluorophenol.

  • Vehicle: Sterile Dimethyl Sulfoxide (DMSO).

  • MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS). The solution should be filter-sterilized and protected from light.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Equipment: Humidified incubator (37°C, 5% CO₂), laminar flow hood, 96-well flat-bottom sterile microplates, multichannel pipette, microplate reader (absorbance at 570 nm).

Step-by-Step Methodology
  • Cell Culture & Seeding:

    • Maintain cell lines in their recommended culture medium in a humidified incubator. Use cells in the exponential growth phase for all experiments.

    • Harvest cells using trypsinization and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL (Note: this may require optimization based on the cell line's doubling time).[1]

    • Seed 100 µL of the cell suspension (yielding ~5,000 cells/well) into each well of a 96-well plate. Avoid using the perimeter wells to minimize the "edge effect".[7]

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of 4-(2-Chlorophenyl)-2-fluorophenol in DMSO.

    • Perform a serial dilution of the stock solution in a complete growth medium to create working solutions at 2x the final desired concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).

    • Carefully aspirate the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (and controls) to the appropriate wells. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Incubate the treated plates for 48 to 72 hours.

  • MTT Assay & Data Acquisition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[15]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form. The appearance of a purple precipitate should be visible under a microscope.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

Workflow Diagram

MTT_Workflow cluster_prep Preparation (Day 1) cluster_treat Treatment (Day 2) cluster_assay Assay (Day 4/5) cluster_analysis Data Analysis CellCulture 1. Culture & Harvest Exponentially Growing Cells CellSeeding 2. Seed Cells (5,000 cells/well) in 96-well plate CellCulture->CellSeeding Incubate24h 3. Incubate 24h (37°C, 5% CO₂) CellSeeding->Incubate24h CompoundPrep 4. Prepare Serial Dilutions of Test Compound Treatment 5. Treat Cells with Compound (Include Controls) CompoundPrep->Treatment Incubate48h 6. Incubate 48-72h Treatment->Incubate48h AddMTT 7. Add MTT Reagent (10 µL/well) Incubate4h 8. Incubate 2-4h (Formazan Formation) AddMTT->Incubate4h Solubilize 9. Solubilize Crystals (100 µL DMSO) Incubate4h->Solubilize ReadAbsorbance 10. Read Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateViability 11. Calculate % Viability ReadAbsorbance->CalculateViability PlotCurve 12. Generate Dose-Response Curve CalculateViability->PlotCurve DetermineIC50 13. Determine IC₅₀ Value PlotCurve->DetermineIC50

Caption: Workflow of the MTT assay for determining compound cytotoxicity.

Data Analysis and Interpretation

Calculation of Cell Viability

First, subtract the average absorbance of the blank (medium-only) wells from all other wells. Then, calculate the percentage of cell viability for each treatment concentration using the following formula:

% Cell Viability = ( (Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells) ) x 100

Determination of the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required to inhibit the growth of 50% of the cell population.[1]

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., log[inhibitor] vs. normalized response -- variable slope) with graphing software like GraphPad Prism or R to fit the data and calculate the precise IC₅₀ value.

Hypothetical Data Presentation

Quantitative data should be organized clearly for easy comparison. The Selectivity Index (SI) is a critical parameter, calculated as the IC₅₀ in a normal cell line divided by the IC₅₀ in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[14]

Table 1: In Vitro Cytotoxicity of 4-(2-Chlorophenyl)-2-fluorophenol on Human Cell Lines

Cell LineCancer TypeIncubation Time (hrs)IC₅₀ (µM) ± SDSelectivity Index (SI)*
MCF-7 Breast Adenocarcinoma4812.5 ± 1.88.4
A549 Lung Carcinoma4825.2 ± 3.14.2
HCT116 Colorectal Carcinoma4818.9 ± 2.55.6
hTERT Fibroblasts Normal Human Fibroblast48105.4 ± 9.7-

*Selectivity Index (SI) = IC₅₀ (hTERT Fibroblasts) / IC₅₀ (Cancer Cell Line)

Potential Mechanism of Action

Phenolic compounds often exert their anticancer effects by inducing apoptosis (programmed cell death).[4][5] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases (e.g., Caspase-3) that dismantle the cell. Assessing markers of apoptosis, such as caspase activation or Annexin V staining, would be a logical next step following the initial cytotoxicity screen.

Apoptosis_Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway Compound 4-(2-Chlorophenyl)-2-fluorophenol Bax Bax Activation Compound->Bax DeathReceptor Death Receptors (e.g., Fas, TRAIL) Compound->DeathReceptor Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bax->Mitochondria Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Executioner Caspases (Caspase-3/7) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Potential apoptotic pathways induced by phenolic compounds.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
High background in blank wells Medium contamination; MTT reagent contamination or degradation.Use fresh, sterile medium and reagents. Store MTT solution protected from light at 4°C.[15]
Low absorbance in all wells Insufficient cell number; low metabolic activity of cells.Optimize cell seeding density. Ensure cells are healthy and in the exponential growth phase.
Inconsistent results between replicates Uneven cell seeding; pipetting errors; edge effects.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Do not use the outer wells of the plate.[7]
High viability at high compound concentrations Compound precipitation; compound is not cytotoxic; compound interferes with the assay.Check compound solubility in the medium. Test a wider and higher concentration range. Visually inspect for precipitates. Consider an alternative assay like LDH or Crystal Violet.

References

  • Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.
  • Abcam. MTT assay protocol.
  • BenchChem. Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.
  • Wei, J., et al. (n.d.).
  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Bio-protocol. LDH Cytotoxicity Assay.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • ATCC. MTT Cell Proliferation Assay.
  • Cell Biologics Inc. LDH Assay.
  • Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation.
  • Xu, M., et al. (2021, August 23). The mechanisms of wine phenolic compounds for preclinical anticancer therapeutics.
  • S. N., & S. S. (2025, February 4). Mechanistic Overview on Therapeutic Potential of Phenols Targeting the Breast Cancer: Molecular Insights and Future Road to Drug Design. Bentham Science.
  • Daştan, S. D., & Elem, E. (2022, October 23). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. MDPI.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Protocol Exchange. Cytotoxicity Assay Protocol.
  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?
  • Trovato, A., et al. (n.d.). The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy. PMC.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • BenchChem. Application Notes and Protocols for Cytotoxicity Testing of Menisdaurin on Cancer Cell Lines.
  • Martínez-Pérez, C., et al. (2014, August 11).
  • Leist, M. (n.d.). Highlight report: Cell type selection for toxicity testing. PMC.

Sources

Application Note: 4-(2-Chlorophenyl)-2-fluorophenol in Medicinal Chemistry

[1]

Executive Summary

4-(2-Chlorophenyl)-2-fluorophenol is a high-value biaryl building block characterized by a specific ortho-fluoro/ortho-chloro substitution pattern .[1] This structural motif is not merely cosmetic; it induces a critical dihedral twist between the two aromatic rings, disrupting planarity and enhancing solubility while creating a distinct 3D vector for protein binding.[1]

In medicinal chemistry, this scaffold serves as a robust intermediate for:

  • Kinase Inhibitors: As a precursor to biaryl ether pharmacophores (e.g., Type II kinase inhibitors targeting the DFG-out conformation).[1][2]

  • Agrochemicals: Specifically in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides where biaryl lipophilicity is key.[1]

  • Metabolic Stability: The fluorine atom at the 2-position of the phenol ring blocks metabolic oxidation (Phase I metabolism) at a typically labile site, extending the half-life of downstream derivatives.[2]

Physicochemical Profile & Pharmacophore Logic[2]

The "Biaryl Twist" Effect

Unlike unsubstituted biphenyls, which can adopt a planar conformation, the steric clash between the 2-fluoro (Ring A) and 2'-chloro (Ring B) substituents forces the rings out of plane.

  • Consequence: This "twist" reduces π-π stacking aggregation, improving solubility in organic media and biological fluids.[1][2]

  • Binding: The non-planar geometry allows the molecule to fit into hydrophobic pockets (e.g., the allosteric pocket of kinases) with higher specificity than planar analogs.

Fluorine-Mediated pKa Modulation

The fluorine atom ortho to the hydroxyl group exerts a strong inductive electron-withdrawing effect (-I).[1][2]

  • pKa Shift: It lowers the pKa of the phenol (typically ~10 to ~8.5), making the hydroxyl group more acidic.

  • Reactivity: This enhances the nucleophilicity of the phenolate anion under mild basic conditions, facilitating efficient etherification reactions (SNAr or Mitsunobu) without requiring harsh deprotonation.

Experimental Protocols

Protocol A: Synthesis of 4-(2-Chlorophenyl)-2-fluorophenol (Suzuki-Miyaura Coupling)

Rationale: This convergent synthesis allows for the reliable assembly of the biaryl core from commercially available halides and boronic acids.[1]

Reagents:

  • Substrate A: 4-Bromo-2-fluorophenol (1.0 equiv)[1]

  • Substrate B: 2-Chlorophenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)[2]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a reaction flask with DME and Water. Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).[1][2]

  • Loading: Add 4-Bromo-2-fluorophenol, 2-Chlorophenylboronic acid, and K₂CO₃ to the solvent mixture.

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of inert gas.[1][2]

  • Reflux: Heat the mixture to 85°C (internal temperature) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenolate). Extract with Ethyl Acetate (3x).[1][2]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.[1][2]

Protocol B: Downstream Application – Synthesis of Biaryl Ethers (SNAr)

Rationale: Converting the phenol into a biaryl ether is the primary application in drug discovery.

Reagents:

  • Nucleophile: 4-(2-Chlorophenyl)-2-fluorophenol (1.0 equiv)[1][2]

  • Electrophile: 4-Chloro-N-methylpyridine-2-carboxamide (Example electrophile for kinase scaffolds) (1.1 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: DMF or DMSO (Anhydrous)[1]

Methodology:

  • Dissolve the phenol and electrophile in anhydrous DMF.[1][2]

  • Add Cs₂CO₃.[1][2]

  • Heat to 90°C for 12 hours.

  • The electron-withdrawing fluorine on the phenol assists in stabilizing the phenoxide intermediate, accelerating the displacement of the chloride on the heteroaryl ring.

Structural Visualization & Pathway Analysis[1][2]

The following diagram illustrates the synthesis logic and the pharmacophore features of the scaffold.

Gcluster_0Starting Materialscluster_1Reaction Conditionscluster_2Target Scaffoldcluster_3Medicinal UtilitySM14-Bromo-2-fluorophenol(Electrophile)CondSuzuki-Miyaura CouplingPd(PPh3)4, K2CO3DME/H2O, 85°CSM1->CondSM22-Chlorophenylboronic acid(Nucleophile)SM2->CondProduct4-(2-Chlorophenyl)-2-fluorophenol(Biaryl Twist Scaffold)Cond->ProductC-C Bond FormationApp1Kinase Inhibitors(Biaryl Ethers)Product->App1Etherification (SNAr)App2Agrochemicals(Fungicides)Product->App2DerivatizationFeatKey Features:1. Ortho-F blocks metabolism2. Biaryl Twist (Solubility)3. Acidic Phenol (Reactivity)Product->FeatProperties

Figure 1: Synthesis pathway and medicinal utility of the 4-(2-Chlorophenyl)-2-fluorophenol scaffold. The diagram highlights the convergent Suzuki assembly and downstream applications.

Safety & Handling

  • Hazard Identification: As a halogenated phenol, this compound is likely an irritant to eyes, skin, and the respiratory system.

  • pKa Warning: The fluorine substitution increases the acidity compared to regular phenols; avoid contact with strong bases unless intended for reaction.[1][2]

  • Waste Disposal: Halogenated organic waste.[1][2] Do not mix with non-halogenated solvents for disposal.[1][2]

References

  • Suzuki-Miyaura Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Biaryl Scaffolds in Drug Design

    • Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384–5427. Link

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[2] Link

  • Compound Data Source

    • ChemScene. (2024).[1][2] 4-(2-Chlorophenyl)-2-fluorophenol Product Data. Link

Application Note: Purification of Polar Phenolic Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purification of polar phenolic compounds (flavonoids, phenolic acids, tannins, and anthocyanins) presents a unique set of chromatographic challenges known as "The Phenolic Trap." Standard normal-phase silica chromatography often fails due to irreversible adsorption and peak tailing caused by the interaction between phenolic hydroxyls and free silanols. This guide details three robust, self-validating protocols—Reversed-Phase C18 , Sephadex LH-20 , and Polyamide —specifically engineered to overcome these polarity and acidity issues.

Introduction: The Phenolic Trap

Phenolic compounds possess two chemical characteristics that complicate purification:

  • High Polarity: They are often water-soluble, making them difficult to retain on standard silica.

  • Acidity (pKa 9–10 for phenols, 4–5 for phenolic acids): In neutral solvents, they can ionize or form strong hydrogen bonds with the silanol groups (

    
    ) of silica gel, leading to band broadening or total sample loss.
    

The Solution: Shift the separation mechanism from simple polarity (normal phase) to Hydrophobic Interaction (C18) , Molecular Size/Adsorption (Sephadex) , or Hydrogen Bonding (Polyamide) .

Strategic Selection Guide

Before initiating purification, use the following decision matrix to select the stationary phase that matches your target analyte's profile.

Figure 1: Column Selection Decision Matrix

PhenolicSelection Start Crude Phenolic Extract Q1 Is the sample rich in Tannins or High MW Polymers? Start->Q1 LH20 METHOD B: Sephadex LH-20 (Size Exclusion + Adsorption) Q1->LH20 Yes (Tannins) Q2 Is the target Acidic (Phenolic Acids) or Glycosylated? Q1->Q2 No (Monomers) C18 METHOD A: Reversed-Phase C18 (Hydrophobicity + pH Control) Q2->C18 General Purpose (Acids/Glycosides) Poly METHOD C: Polyamide Resin (H-Bonding Specificity) Q2->Poly Complex Mixtures (Specific H-Bonding)

Caption: Decision tree for selecting the optimal stationary phase based on analyte molecular weight and acidity.

Method A: Reversed-Phase C18 (The Workhorse)

Best For: Phenolic acids, anthocyanins, flavonoid glycosides. Mechanism: Partition chromatography modified by pH control.[1]

The Critical Factor: pH Suppression

Phenols and carboxylic acids must be kept in their non-ionized (protonated) form to interact effectively with the hydrophobic C18 chains.

  • Ionized (

    
    ):  Highly polar, elutes in void volume, tails badly.
    
  • Protonated (

    
    ):  Less polar, retains well, sharp peaks.
    

Rule of Thumb: Maintain mobile phase pH at least 2 units below the analyte's pKa (typically pH 2.0–3.0).[1]

Protocol A: C18 Gradient Elution

Stationary Phase: C18-bonded Silica (Fully end-capped to reduce silanol activity). Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7). Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

StepTime (min)% Mobile Phase BMechanism
Equilibration 0–105%Saturate column surface.
Loading 10–155%Load sample dissolved in initial mobile phase.
Elution 1 15–405% → 30%Elutes polar glycosides and simple phenolic acids.
Elution 2 40–6030% → 100%Elutes aglycones (Quercetin, Kaempferol) and polymethoxylated flavones.
Wash 60–70100%Removes chlorophyll/lipids.

Method B: Sephadex LH-20 (The Specialist)

Best For: Hydrolyzable tannins, proanthocyanidins, and separating glycosides from aglycones. Mechanism: Dual-mode.

  • Size Exclusion: Larger molecules elute first.

  • Adsorption: The dextran matrix interacts with phenolic rings via weak adsorption. Note: Unlike standard SEC, aromatic adsorption can reverse elution order (aglycones elute after glycosides).

Protocol B: Isocratic/Step Elution

Stationary Phase: Sephadex LH-20 (swollen in solvent for 4 hours prior to packing). Solvent Systems:

  • System 1 (Gentle): Methanol : Water (Start 10:90 → End 100:0).

  • System 2 (Strong - for Tannins): Acetone : Water (Start 20:80 → End 70:30).

Workflow:

  • Swelling: Suspend LH-20 in methanol. Let stand for 4 hours.

  • Packing: Pour slurry into column; ensure no air bubbles.

  • Loading: Dissolve sample in minimum volume of MeOH.

  • Elution:

    • Fraction I (Void - 20% MeOH): Sugars, salts, non-phenolics.

    • Fraction II (40-60% MeOH): Flavonoid glycosides.

    • Fraction III (80-100% MeOH): Aglycones and biflavonoids.

    • Fraction IV (Acetone/Water): Condensed tannins (if present).

Method C: Polyamide (The Scavenger)

Best For: Large scale fractionation of crude extracts; separating phenols from carboxylic acids. Mechanism: "The Hydrogen Bond Rule."

  • Amide groups (

    
    ) in the resin form H-bonds with phenolic hydroxyls.
    
  • Binding Strength: Increases with the number of hydroxyl groups.

  • Elution: Strong H-bond acceptors (Urea, Formamide) or non-polar solvents disrupt the bonds.

Protocol C: The "H-Bond" Gradient

Stationary Phase: Polyamide 6 or 6.6.

Eluent CompositionTarget Analyte ClassMechanism
100% Water Sugars, Amino Acids, Simple AcidsNo H-bonding to resin.
30% MeOH / 70% Water Phenolic Acids (Ferulic, Caffeic)Weak H-bonding disrupted.
70% MeOH / 30% Water Flavonoid GlycosidesModerate H-bonding disrupted.
100% MeOH Flavonoid AglyconesStrong H-bonding disrupted.
MeOH + 5% Ammonia Acylated Flavonoids / TanninsIonization disrupts H-bonds.

Master Workflow: From Plant to Peak

This diagram illustrates the integrated workflow for isolating a pure compound from a crude plant matrix.

Figure 2: Integrated Purification Workflow

PurificationWorkflow Raw Raw Material (Dried/Ground) Extract Extraction (MeOH/Water + Ultrasound) Raw->Extract LLE Liquid-Liquid Partition (Remove Lipids w/ Hexane) Extract->LLE Choice Select Column (See Fig 1) LLE->Choice Rough Rough Fractionation (Polyamide or Diaion) Choice->Rough Complex Crude Fine Fine Purification (Prep-HPLC C18) Choice->Fine Simple Extract Rough->Fine Pure Pure Compound (NMR/MS Ready) Fine->Pure

Caption: End-to-end workflow for isolating phenolic compounds, including lipid removal and fractionation steps.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction or ionization.Add Acid: Add 0.1% Formic Acid or TFA to mobile phase.[1] Switch to end-capped C18.
Irreversible Binding Oxidation of phenols on column.Protect: Use degassed solvents. Add antioxidants (ascorbic acid) if compatible. Avoid basic pH > 8.
Poor Solubility Sample precipitates at injection.Co-solvent: Dissolve sample in DMSO or DMF (max 5% of injection volume). Use "Sandwich Injection."
Ghost Peaks Contamination from previous runs.Wash: Flush column with 100% MeOH or ACN + 0.1% Acid between runs.

References

  • Mac-Mod Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Biotage. (2023).[2] How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Phenomenex. (2025).[3] Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Mokhtari, M., et al. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. Molecules.[3][4][5][6][7][8][9][10][11][12] Retrieved from [Link]

  • ResearchGate. (2013). Column chromatography of phenolics? (Discussion Thread). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 4-(2-Chlorophenyl)-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[2][3][4][5]

Welcome to the technical support center for the synthesis of 4-(2-Chlorophenyl)-2-fluorophenol . This biaryl building block is a critical intermediate in the development of agrochemicals (e.g., succinate dehydrogenase inhibitors like Fluxapyroxad) and pharmaceutical candidates targeting kinase pathways.

The synthesis involves constructing a sterically crowded biaryl axis. The presence of the ortho-chloro substituent on the phenyl ring and the ortho-fluoro group on the phenol ring introduces significant steric and electronic challenges, distinguishing this from a standard Suzuki coupling.

Chemical Profile[2][4][5][6][7][8][9][10][11][12][13][14]
  • Target Structure: 4-(2-Chlorophenyl)-2-fluorophenol[1][2]

  • Key Structural Feature: Biaryl core with ortho-Cl and ortho-F/OH substitution.[1][2]

  • Primary Synthetic Challenge: Steric hindrance at the coupling site and protodeboronation of the 2-chlorophenylboronic acid.

Core Synthesis Protocol (The "Golden Path")

We recommend the Suzuki-Miyaura Cross-Coupling as the most robust route. While direct chlorination of 4-fluorophenol yields the wrong isomer (2-chloro-4-fluorophenol), the coupling of a pre-functionalized phenol with a boronic acid ensures regiocontrol.[1][2]

Recommended Route

Coupling Partners: 4-Bromo-2-fluorophenol + 2-Chlorophenylboronic acid.[3][1][2]

ParameterRecommendationRationale
Electrophile 4-Bromo-2-fluorophenolThe bromide is more reactive than the aryl chloride on the boronic acid partner, preventing self-polymerization.[3][1][2]
Nucleophile 2-Chlorophenylboronic acidReadily available, though prone to protodeboronation due to the ortho-Cl effect.[3][1][2]
Catalyst Pd(dppf)Cl₂·DCM or Pd(OAc)₂ + S-Phos Ortho-substitution requires a ligand with a large cone angle (S-Phos) or a robust bidentate ligand (dppf) to facilitate transmetalation.[3][1][2]
Base K₃PO₄ (2.0 equiv)Phosphate bases often outperform carbonates (K₂CO₃) in sterically hindered couplings by stabilizing the boronate intermediate.[3]
Solvent 1,4-Dioxane / Water (4:[1][2]1)Aqueous biphasic systems are essential for the activation of the boronic acid.
Temp/Time 80–100 °C, 4–12 hoursHigh temperature is required to overcome the energy barrier of the sterically hindered transmetalation step.

Visualizing the Workflow

The following diagram outlines the reaction pathway, including potential side reactions that must be monitored.

Synthesispathway Start1 4-Bromo-2-fluorophenol Cat Pd Catalyst (S-Phos or dppf) Start1->Cat Start2 2-Chlorophenylboronic Acid Start2->Cat Side1 Impurity A: Chlorobenzene (Protodeboronation) Start2->Side1 Hydrolysis (if Base too strong) Side2 Impurity B: 2,2'-Dichlorobiphenyl (Homocoupling) Start2->Side2 Oxidative Homocoupling Inter Transmetalation (Slow Step due to Sterics) Cat->Inter Oxidative Addition Prod PRODUCT: 4-(2-Chlorophenyl)- 2-fluorophenol Inter->Prod Reductive Elimination

Figure 1: Reaction scheme highlighting the primary pathway and competitive side reactions caused by steric hindrance.[2]

Troubleshooting Guide

Issue 1: Low Conversion / Stalled Reaction

Symptom: Starting material (4-bromo-2-fluorophenol) remains unconsumed after 12 hours.[3][1][2]

  • Root Cause: The ortho-chloro group on the boronic acid creates significant steric bulk, slowing down the transmetalation step. Standard catalysts like Pd(PPh₃)₄ often fail here.[2]

  • Solution:

    • Switch Ligand: Move to Buchwald Ligands (e.g., S-Phos or X-Phos).[3][2] These electron-rich, bulky phosphines are designed specifically to accelerate the coupling of hindered biaryls [1].

    • Increase Temperature: If using THF (reflux ~66°C), switch to Toluene/Water or Dioxane/Water and heat to 100°C.

    • Check Boronic Acid Quality: Ortho-substituted boronic acids degrade faster.[3][1][2] Verify stoichiometry; you may need 1.5–2.0 equivalents of the boronic acid.

Issue 2: Formation of Chlorobenzene (Impurity A)

Symptom: A volatile impurity is detected by GC/LC, and yield is low.

  • Root Cause: Protodeboronation .[3][2] The 2-chlorophenylboronic acid is losing its boron group before it can couple.[1][2] This is accelerated by high pH and high temperature.

  • Solution:

    • Milder Base: Switch from K₂CO₃ to KF or K₃PO₄ .

    • Anhydrous Conditions: Although Suzuki usually requires water, using anhydrous conditions with a base like CsF in Dioxane can prevent hydrolytic deboronation [2].[3]

Issue 3: "Black Metal" Precipitate in Product

Symptom: The final product has a grey tint or high Pd ppm.

  • Root Cause: The free phenol group (OH) can coordinate to Palladium, making removal difficult during workup.

  • Solution:

    • Scavengers: Use Thiol-functionalized silica (e.g., SiliaMetS® Thiol) during the final filtration.[3][2]

    • Protection Strategy: If purity is critical, protect the phenol as a Benzyl ether or TBS ether before coupling, then deprotect. This prevents Pd coordination to the phenoxide.

Frequently Asked Questions (FAQs)

Q: Can I use the free phenol in the reaction, or must I protect it? A: You can generally use the free phenol. Under the basic conditions of the Suzuki reaction (pH > 10), the phenol will be deprotonated to the phenoxide. While phenoxides are electron-rich and can sometimes poison catalysts, standard protocols usually tolerate them.[1][2] If yields are <50%, protect the phenol as a Benzyl ether.

Q: Why not use 4-fluoro-2-chlorophenylboronic acid and 4-bromophenol? A: That route changes the substitution pattern.[3][1][2] You would need 3-fluoro-4-hydroxyphenylboronic acid and 1-bromo-2-chlorobenzene .[1][2] This is a valid "Reverse Suzuki" strategy. However, 1-bromo-2-chlorobenzene is less reactive than 4-bromo-2-fluorophenol, and the boronic acid partner (phenol-boronic acid) is more expensive and harder to purify.[1][2] Stick to the "Golden Path" unless material availability dictates otherwise.

Q: My LC-MS shows a mass corresponding to the dimer of the boronic acid. How do I stop this? A: This is homocoupling (Impurity B), caused by the presence of oxygen. Ensure you are degassing your solvents thoroughly (sparging with Argon for 20 mins) before adding the catalyst.

Decision Tree for Optimization

Use this logic flow to optimize your specific reaction conditions.

TroubleshootingTree Start Start Optimization CheckYield Is Yield > 80%? Start->CheckYield Success Proceed to Scale-up CheckYield->Success Yes Analyze Analyze Crude (LCMS/NMR) CheckYield->Analyze No SM_Left Unreacted Bromide Left? Analyze->SM_Left Major Issue Dehalo Des-bromo product found? SM_Left->Dehalo No (Side Rxn) Action1 Action: Switch to S-Phos Increase Temp SM_Left->Action1 Yes (Stalled) Proto Chlorobenzene found? Dehalo->Proto No Action2 Action: Reduce Temp Use milder base (K3PO4) Dehalo->Action2 Yes (Reduction) Action3 Action: Add excess Boronic Acid Use Anhydrous conditions Proto->Action3 Yes (Protodeboronation)

Figure 2: Troubleshooting logic for optimizing the synthesis yield.[3][1][2]

References

  • Buchwald, S. L., et al. "Suzuki-Miyaura Coupling of Hindered Arylboronic Acids." Journal of the American Chemical Society, 2000.[4] (General reference for S-Phos utility in hindered systems).[1][2]

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[2][5] Chem. Rev., 1995.

  • Sigma-Aldrich (Merck). "Protocol for Suzuki-Miyaura Cross-Coupling."[3][1][2]

  • BASF Patent (Related Chemistry). "Process for the preparation of fluxapyroxad intermediates." (Validating the industrial relevance of fluorinated biaryl amines/phenols).

Sources

troubleshooting homocoupling side reactions in biphenyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Biphenyl Synthesis & Homocoupling Mitigation

Ticket Context: User is reporting yield loss due to dimerization side products in a Suzuki-Miyaura cross-coupling protocol. Assigned Specialist: Dr. H. Vance, Senior Application Scientist Status: Open

Executive Summary

In biphenyl synthesis via Suzuki-Miyaura coupling, "homocoupling" is a catch-all term that actually refers to two distinct mechanistic failures. To resolve this, we must first identify which reagent is dimerizing.

  • Oxidative Homocoupling (2 Ar-B

    
     Ar-Ar):  Driven by oxygen and peroxo-palladium species.[1][2]
    
  • Reductive Homocoupling (2 Ar-X

    
     Ar-Ar):  Driven by catalyst disproportionation or solvent-mediated reduction.
    

This guide provides the diagnostic logic and self-validating protocols to eliminate both pathways.

Module 1: Diagnostic Triage

Before adjusting your reaction, you must confirm the identity of the impurity. In a cross-coupling of Aryl-Bromide (Mass A) and Aryl-Boronic Acid (Mass B) , use this logic:

Diagnostic Decision Tree

diagnostic_tree Start Analyze Impurity Mass (MS/LCMS) Decision Compare Impurity MW to Reagents Start->Decision Oxidative Mass = 2 × (Boronic Acid Ar) Diagnosis: Oxidative Homocoupling Decision->Oxidative Matches Nucleophile Dimer Reductive Mass = 2 × (Aryl Halide Ar) Diagnosis: Reductive Homocoupling Decision->Reductive Matches Electrophile Dimer Dehalo Mass = (Aryl Halide Ar) + 1 Diagnosis: Hydrodehalogenation Decision->Dehalo Matches Reduced Electrophile

Figure 1: Diagnostic workflow for identifying the specific mode of failure based on impurity molecular weight.

Module 2: Oxidative Homocoupling (Nucleophile Dimerization)

The Culprit: Dissolved Oxygen (


).
The Mechanism: 
Contrary to popular belief, this is not a simple radical dimerization. It is a palladium-mediated cycle where 

oxidizes the Pd(0) catalyst to a peroxo-Pd(II) species.[1] This species is highly reactive toward boronic acids, facilitating a "double transmetallation" that expels the homocouple [1].
Mechanistic Pathway

oxidative_mechanism Pd0 Pd(0) Active Catalyst Peroxo Pd(II)-Peroxo Complex Pd0->Peroxo + O2 O2 Dissolved O2 Adduct Pd-Boron Adduct Peroxo->Adduct + Ar-B(OH)2 ArB Ar-B(OH)2 (Nucleophile) Dimer Ar-Ar (Homocouple) Adduct->Dimer + 2nd Ar-B(OH)2 Reductive Elimination Dimer->Pd0 Regenerates

Figure 2: The Adamo-Jutand mechanism showing how oxygen hijacks the catalyst to consume boronic acid [1].

Corrective Protocol: The "Zero-Headspace" Standard

Standard balloon degassing is often insufficient for sensitive biphenyl synthesis. Adopt this self-validating sparging protocol:

  • Solvent Prep: Sparge the solvent before adding reagents. Use a fritted gas dispersion tube (not a needle) with Argon for 15 minutes per 100mL of solvent.

  • Vessel Purge: Cycle the reaction vessel (containing solid reagents) 3x via vacuum/Argon backfill.

  • Liquid Transfer: Transfer the sparged solvent to the solids via cannula or a gas-tight syringe. Never pour.

  • Validation: If the reaction turns black immediately upon heating, oxygen ingress is likely. The solution should remain the color of the ligand/complex (often yellow/orange) during the initial phase.

Advanced Tactic: Slow Addition

If degassing fails, the rate of homocoupling (


) is likely outcompeting the rate of cross-coupling (

).
  • Action: Dissolve the boronic acid in degassed solvent and add it via syringe pump over 1–2 hours.

  • Why: This keeps the instantaneous concentration of Ar-B low, statistically favoring the reaction with the Ar-X (which is present in high concentration) over the bimolecular homocoupling event.

Module 3: Reductive Homocoupling (Electrophile Dimerization)

The Culprit: Catalyst Disproportionation & Solvent Interference. The Mechanism: This occurs when the Aryl Halide (Ar-X) undergoes halide exchange or disproportionation. It is frequently observed when using Pd(II) precatalysts (like


) in alcohol solvents. The alcohol serves as a reductant to activate the catalyst but can inadvertently drive the reduction of Ar-X to Ar-Ar or Ar-H [2].
Troubleshooting Table: Reductive Homocoupling
VariableRecommendationScientific Rationale
Catalyst Source Switch to Pd(0) sources (e.g.,

or

).
Eliminates the induction period where Pd(II) must be reduced, preventing side reactions during activation.
Solvent Avoid

alcohols (e.g., iPrOH). Use Toluene, Dioxane, or DMF .
Secondary alcohols are hydride donors. Removing them shuts down the hydride transfer pathway that leads to dehalogenation and reductive coupling.
Ligand Ratio Increase Ligand:Pd ratio to 4:1 (for monodentate).Excess ligand stabilizes the Pd(0) species, preventing the formation of palladium clusters ("Pd black") which catalyze non-specific coupling.
Proton Source Add 5-10% water.While counter-intuitive, a small amount of water accelerates the transmetallation step (formation of

), making the desired cross-coupling faster than the side reaction [3].

Module 4: FAQ & Quick Reference

Q: I see both homocoupling AND dehalogenation (Ar-H). What is happening? A: You are likely using an alcohol solvent or an amine base that is acting as a hydride source.[3][4]

  • Fix: Switch to a non-protic solvent (Dioxane or Toluene) and an inorganic base (

    
     or 
    
    
    
    ).

Q: Can I just add more boronic acid to compensate for the loss? A: Only if you are seeing Oxidative homocoupling. If you are seeing Reductive homocoupling (of the halide), adding more boronic acid will not help; you must fix the catalyst cycle.

Q: Does the base counter-ion matter? A: Yes. For difficult biphenyls, Cesium (


)  bases often outperform Potassium (

). The "Cesium Effect" increases the solubility of the base in organic solvents, accelerating the critical transmetallation step and reducing the time available for side reactions to occur.

References

  • Adamo, C., et al. (2006).[2][4] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836.[2]

  • Navarro, O., et al. (2005). General Optimization of the Suzuki-Miyaura Reaction: Key Variables and Dehalogenation Mechanisms. Journal of Organic Chemistry. (Contextualized via Yoneda Labs Guide).

  • Delcamp, J. H., et al. (2010). Effect of Water and Base on Suzuki-Miyaura Couplings.[5] Chemical Communications.[6] (Supported by general optimization data). 6

Sources

Technical Support Center: Synthesis of 4-(2-Chlorophenyl)-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-42C2F-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Sterically Hindered Biaryl Coupling

Executive Summary: The "Yield Killers"

Welcome to the Technical Support Center. You are likely experiencing low yields (typically <40%) or stalled conversion in the synthesis of 4-(2-Chlorophenyl)-2-fluorophenol .

Based on the structural analysis of your target, your reaction faces a "Perfect Storm" of three competing failure modes:

  • Steric Hindrance: The ortho-chloro group on the phenyl ring creates significant steric clash during the transmetallation step.

  • Protodeboronation: The 2-chlorophenylboronic acid partner is notoriously unstable and prone to hydrolytic C-B bond cleavage before coupling occurs.

  • Catalyst Poisoning: The free hydroxyl group (phenol) on the coupling partner can coordinate to Palladium, arresting the catalytic cycle.

This guide provides a validated, self-consistent protocol to overcome these specific barriers using Buchwald Precatalysts and Phenolic Protection Strategies .

Part 1: Strategic Workflow & Logic

To maximize yield, we must move away from "standard" Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3) which are insufficient for this hindered substrate.

Optimized Synthesis Pathway

The following workflow illustrates the recommended "Protection-Coupling-Deprotection" route versus the high-risk "Direct Coupling" route.

SynthesisWorkflow Start Start: 4-Bromo-2-fluorophenol Direct Direct Coupling (Free Phenol) Start->Direct Standard Pd(PPh3)4 Protect Step 1: Protection (Bn-Br, K2CO3) Start->Protect Recommended Fail Low Yield (<30%) Catalyst Poisoning Direct->Fail Coupling Step 2: Suzuki Coupling (SPhos Pd G2, K3PO4) Protect->Coupling + 2-Cl-Ph-B(OH)2 Deprotect Step 3: Deprotection (H2, Pd/C) Coupling->Deprotect High Conversion Target Target: 4-(2-Chlorophenyl)- 2-fluorophenol Deprotect->Target >85% Yield

Figure 1: Comparison of the high-risk Direct Coupling route (Red) vs. the optimized Protection Strategy (Blue).

Part 2: Troubleshooting Guide (FAQ)

Issue 1: "I see the starting material is consumed, but the main product is Chlorobenzene. Why?"

Diagnosis: You are suffering from Protodeboronation . Technical Explanation: The ortho-chloro substituent on your boronic acid partner accelerates the hydrolysis of the C-B bond. Under aqueous basic conditions, the boronic acid decomposes into chlorobenzene (the "de-boronated" byproduct) faster than it can undergo transmetallation with the Palladium catalyst [1].

Corrective Action:

  • Switch to SPhos Pd G2: You need a catalyst that is faster than the decomposition rate. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally active for sterically hindered biaryls [2].

  • Use a Pinacol Ester: Replace 2-chlorophenylboronic acid with 2-chlorophenylboronic acid pinacol ester. The ester is significantly more stable towards hydrolysis.

  • Reduce Water: Switch from a 1:1 solvent ratio to a 4:1 ratio (e.g., Toluene:Water 4:1) to minimize the hydrolytic environment while maintaining enough water for the base activation.

Issue 2: "The reaction turns black immediately and conversion stops at 50%."

Diagnosis: Catalyst Deactivation (Pd Black formation). Technical Explanation: If you are coupling the free phenol (4-bromo-2-fluorophenol), the phenoxide anion generated by the base can coordinate tightly to the Pd(II) center, displacing the phosphine ligands. This destabilizes the catalyst, leading to the precipitation of inactive Pd(0) aggregates (Pd Black) [3].

Corrective Action:

  • Protect the Phenol: Convert the phenol to a Benzyl ether (Bn) or Methyl ether (Me) before coupling. This eliminates the coordination site.

  • Alternative: If you must run the free phenol, use Pd(OAc)2 + XPhos with K3PO4 as the base. The bulk of XPhos helps prevent phenoxide coordination, though yields will still be lower than the protected route.

Issue 3: "Why is SPhos recommended over PPh3 or dppf?"

Analysis: Standard ligands like Triphenylphosphine (PPh3) lack the electron richness to facilitate oxidative addition into the electron-rich phenol ring, and they lack the steric bulk to force the reductive elimination of the crowded 2-chloro biaryl product.

Data Comparison:

Ligand SystemYield (Protected Substrate)Yield (Free Phenol)Notes
Pd(PPh3)4 35%<10%Fails due to sterics; slow turnover.
Pd(dppf)Cl2 55%20%Better, but struggles with ortho-Cl bulk.
SPhos Pd G2 92% 65% Recommended. Buchwald ligand optimized for hindered biaryls.
XPhos Pd G2 88%60%Excellent alternative.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 4-(2-Chlorophenyl)-2-fluorophenol via Benzyl Protection.

Step 1: Protection (If starting with 4-bromo-2-fluorophenol)
  • Dissolve 4-bromo-2-fluorophenol (1.0 eq) in DMF.

  • Add K2CO3 (2.0 eq) and Benzyl Bromide (1.1 eq).

  • Stir at 60°C for 4 hours.

  • Workup: Dilute with water, extract with EtOAc. Yield is typically quantitative.

    • Intermediate: 1-(Benzyloxy)-4-bromo-2-fluorobenzene.

Step 2: The Critical Coupling (SPhos Protocol)

Note: This protocol uses the SPhos Pd G2 precatalyst to ensure the active LPd(0) species is generated efficiently.

Reagents:

  • Aryl Halide: 1-(Benzyloxy)-4-bromo-2-fluorobenzene (1.0 mmol)

  • Boron Source: 2-Chlorophenylboronic acid pinacol ester (1.2 mmol)

  • Catalyst: SPhos Pd G2 (0.02 mmol, 2 mol%)

  • Base: K3PO4 (Tribasic Potassium Phosphate) (2.0 mmol, 2.0 eq)

  • Solvent: Toluene / Water (4:1 ratio, degassed)

Procedure:

  • Degassing: In a reaction vial, combine the Aryl Halide, Boronic Ester, and SPhos Pd G2. Seal the vial and purge with Argon for 5 minutes.

  • Solvent Prep: Separately degas the Toluene and Water by sparging with Argon.

  • Addition: Add the solvent mixture via syringe, followed by the solid K3PO4 (quickly, under positive Argon flow).

  • Reaction: Heat the block to 100°C for 12 hours.

    • Checkpoint: Monitor by HPLC/TLC. The bulky SPhos ligand facilitates the difficult reductive elimination of the 2-Cl-biaryl bond.

  • Workup: Cool, filter through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Step 3: Deprotection
  • Dissolve the coupled intermediate in MeOH/EtOAc (1:1).

  • Add Pd/C (10 wt%) and apply H2 atmosphere (balloon pressure).

    • Caution: Do not run too long or under high pressure to avoid dechlorinating the 2-Cl ring. Monitor closely.

  • Filter and concentrate to yield 4-(2-Chlorophenyl)-2-fluorophenol .

Part 4: Mechanistic Visualization

The following diagram details why the SPhos ligand is essential for your specific 2-chloro substitution pattern.

CatalyticCycle Pd0 Active Species L-Pd(0) OxAdd Oxidative Addition (Fast) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Steric Clash Here) OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Rate Limiting) TransMet->RedElim SPhos Bulk Forces Coupling RedElim->Pd0 Release Product Note1 SPhos ligand prevents Pd-Black formation Note1->Pd0 Note2 2-Cl group makes this step difficult Note2->TransMet

Figure 2: Catalytic cycle highlighting the role of SPhos in overcoming the steric barrier at the Transmetallation and Reductive Elimination stages.

References

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopomers, and Bronsted Relationships." Journal of the American Chemical Society, 138(29), 9145–9157.

  • Buchwald Ligands (SPhos) for Hindered Biaryls: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696.

  • Catalyst Poisoning by Phenols: Deraedt, C., & Astruc, D. (2014). "The Suzuki-Miyaura Reaction of Chlorinated Phenols Catalyzed by Pd Nanoparticles." Accounts of Chemical Research, 47(2), 494–503.

Technical Support Center: Strategies for Removing Starting Materials from Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a critical step in chemical synthesis: the removal of unreacted starting materials from your desired product. Purity of the final compound is paramount for accurate downstream analysis and applications, making efficient purification a cornerstone of successful research and development.[1][2]

This resource moves beyond simple procedural lists to explain the "why" behind each technique, empowering you to make informed decisions and troubleshoot effectively. We will explore the most common and powerful purification methods, offering field-proven insights to overcome challenges you may encounter at the bench.

Frequently Asked Questions (FAQs)

This section addresses common initial questions when planning a purification strategy.

Q1: How do I choose the best initial purification technique to remove unreacted starting materials?

The selection of a primary purification method hinges on the distinct physical and chemical properties of your product versus the starting material(s).[3] A logical approach involves considering the following:

  • For solid products with differing solubility profiles from the starting material: Recrystallization is often the most effective first choice.[3]

  • For liquid products with a significant boiling point difference (>50-70 °C) from the starting material: Distillation is a suitable and efficient method.[3][4]

  • When the product and starting materials exhibit different polarities: Column chromatography is a highly versatile and widely applicable technique.[3][5]

  • If the starting material possesses acidic or basic properties that the product lacks: A simple acid-base liquid-liquid extraction can selectively remove the starting material.[3][5]

Q2: What are the primary sources of starting material-related impurities in my final product?

Starting material impurities can arise from several sources. These include unreacted starting materials that are carried through the reaction and work-up, impurities already present in the initial starting materials, and byproducts formed from side reactions involving the starting materials.[3] Degradation of the starting materials during the reaction or purification process can also contribute to impurities.[3]

Q3: How can I effectively remove a highly polar starting material from my non-polar product?

For this common scenario, liquid-liquid extraction is a straightforward and effective method. You can wash an organic solution of your non-polar product with an aqueous solvent like water or brine to pull the highly polar starting material into the aqueous phase.[3] Alternatively, passing the mixture through a small plug of silica gel can be effective; the polar starting material will adsorb to the silica, allowing the non-polar product to pass through.[3]

Purification Technique Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter with common purification methods.

Liquid-Liquid Extraction

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent.[6]

Problem: An emulsion has formed between the two layers, and they are not separating.

  • Causality: Emulsions are common when the sample contains surfactants like phospholipids or fatty acids, which can occur in samples from biological matrices.[7] Vigorous shaking can also induce emulsion formation.

  • Solutions:

    • Prevention: Instead of shaking, gently swirl or invert the separatory funnel to increase the surface area of contact between the phases without aggressive agitation.[7]

    • Disruption:

      • Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion, a technique known as "salting out".[7][8]

      • Allow the separatory funnel to stand undisturbed for a period of time.[8]

      • Gently stir the emulsion with a glass rod.[8]

      • In stubborn cases, filtering the mixture through a pad of celite or glass wool can be effective.[8]

      • A few drops of ethanol can also help to break up an emulsion.[8]

Problem: I'm not sure which layer is the organic and which is the aqueous.

  • Causality: The relative positions of the layers are determined by their densities. Chlorinated solvents like dichloromethane and chloroform are generally denser than water and will form the bottom layer. Non-chlorinated organic solvents like diethyl ether, ethyl acetate, and hexanes are typically less dense than water and will be the top layer. However, high concentrations of dissolved solutes can alter the density of either layer.

  • Solution:

    • Add a few drops of water to the separatory funnel. The layer that increases in volume is the aqueous layer.[8]

Column Chromatography

Column chromatography is a powerful technique that separates compounds based on their differential adsorption to a stationary phase (commonly silica gel or alumina) while a mobile phase (the eluent) flows through.[1][9]

Problem: There is poor separation between my product and the starting material.

  • Causality: The chosen solvent system (eluent) likely does not have the optimal polarity to effectively differentiate between your compounds on the stationary phase.

  • Solutions:

    • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column. Aim for a difference in Retention Factor (Rf) values of at least 0.2 between your product and the starting material.[3]

    • Change Solvent Selectivity: If modifying the polarity of your current solvent system (e.g., ethyl acetate/hexane) doesn't work, try a completely different solvent system with different chemical properties (e.g., dichloromethane/methanol).[3]

    • Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to poor separation.

Problem: My compound is not eluting from the column.

  • Causality: The eluent is too non-polar, causing your compound to remain strongly adsorbed to the stationary phase. It's also possible the compound decomposed on the silica gel.[10]

  • Solutions:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system.[3] For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.

    • Check for Decomposition: Before running a column, it's wise to test the stability of your compound on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots have appeared.[10]

Recrystallization

Recrystallization is a purification technique for solid compounds that relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[11][12][13]

Problem: My compound is not crystallizing from the solution upon cooling.

  • Causality: The solution may be too dilute (i.e., not saturated), or the cooling process might be too rapid.[14][15] In some cases, the solution can become supersaturated.[16]

  • Solutions:

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod just below the surface of the liquid. The small scratches on the glass can provide a nucleation site for crystal growth.[17]

      • Add a "seed crystal" of the pure compound to the solution to initiate crystallization.[18]

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration, and then allow it to cool again slowly.[14]

    • Ensure Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.[15][18] Allow the flask to cool slowly to room temperature before placing it in an ice bath.

Problem: The compound "oils out" instead of forming crystals.

  • Causality: This occurs when the solute comes out of solution at a temperature above its melting point. It can also happen if the compound is significantly impure.[16]

  • Solutions:

    • Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[14]

    • Cool More Slowly: Very slow cooling may favor the formation of crystals over oil.[16]

    • Change Solvents: Select a solvent with a lower boiling point.[14]

Distillation

Distillation separates liquid components of a mixture based on differences in their boiling points.[4][19][20]

Problem: The separation of liquids is inefficient (poor resolution).

  • Causality: The boiling points of the components are too close to each other for simple distillation to be effective.

  • Solution:

    • Use Fractional Distillation: For mixtures of liquids with close boiling points, fractional distillation is necessary. This technique uses a fractionating column placed between the distillation flask and the condenser, which provides a large surface area for repeated vaporization and condensation cycles, effectively enriching the vapor with the more volatile component.[19][21]

Experimental Protocols

Protocol 1: Acid-Base Extraction to Remove an Acidic Starting Material

This protocol is effective for removing an acidic starting material (e.g., a carboxylic acid) from a neutral organic product.[3]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. The acidic starting material will be deprotonated and dissolve in the aqueous layer.

  • Separation: Gently shake the funnel, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Draining: Drain the lower aqueous layer.

  • Washing: Repeat the extraction with the aqueous base two more times to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with brine to remove any residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified neutral product.

Protocol 2: Recrystallization of a Solid Product from an Insoluble Starting Material

This protocol is suitable when the starting material is less soluble in the chosen solvent than the desired product.

  • Dissolution: In an Erlenmeyer flask, add the impure solid and the minimum amount of hot solvent required to dissolve the desired product.

  • Hot Filtration: While the solution is still hot, quickly filter it through a pre-heated funnel with fluted filter paper to remove the insoluble starting material.[3]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.[3]

Data Presentation

Table 1: Common Solvents for Recrystallization (Ordered by Decreasing Polarity)

SolventBoiling Point (°C)Properties
Water100Highly polar, dissolves many polar organic compounds
Methanol65Polar protic solvent
Ethanol78Polar protic solvent
Acetone56Polar aprotic solvent
Ethyl Acetate77Moderately polar solvent
Dichloromethane40Moderately polar, can form emulsions
Diethyl Ether35Non-polar, highly volatile
Hexane69Non-polar, good for non-polar compounds

This table provides a general guideline for solvent selection in recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[14]

Visualization of Workflows

Purification_Strategy_Selection start Crude Reaction Mixture product_state Is the product a solid or a liquid? start->product_state solid_product Solid Product product_state->solid_product Solid liquid_product Liquid Product product_state->liquid_product Liquid solubility_diff Different solubility profiles? solid_product->solubility_diff bp_diff Boiling point difference > 50-70°C? liquid_product->bp_diff recrystallize Recrystallization solubility_diff->recrystallize Yes polarity_diff Different polarities? solubility_diff->polarity_diff No end_purified Purified Product recrystallize->end_purified distill Distillation bp_diff->distill Yes bp_diff->polarity_diff No distill->end_purified chromatography Column Chromatography polarity_diff->chromatography Yes acid_base_prop Acidic/Basic starting material? polarity_diff->acid_base_prop No chromatography->end_purified acid_base_prop->chromatography No extraction Acid-Base Extraction acid_base_prop->extraction Yes extraction->end_purified

Caption: A workflow for selecting a purification technique.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2020, November 12). Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14). Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. (n.d.). Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • How To Run A Reaction: Purification - Chemistry - University of Rochester. (n.d.). Retrieved from [Link]

  • Distillation Of A Product From A Reaction | The Chemistry Blog - Buy Chemicals Online. (2023, January 18). Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Sample Preparation Troubleshooting - CHROMacademy. (n.d.). Retrieved from [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Retrieved from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Retrieved from [Link]

  • How to isolate impurities from a reaction product - Biotage. (2023, January 26). Retrieved from [Link]

  • Modern Approaches to Isolation and Purification in Natural Products Chemistry - Hilaris. (2024, November 29). Retrieved from [Link]

  • Distillation: Principles, Applications and Process Explained. (2024, November 25). Retrieved from [Link]

  • Distillation - Wikipedia. (n.d.). Retrieved from [Link]

  • Problems with extractions - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Purification by fractional distillation | - ChemBAM. (n.d.). Retrieved from [Link]

  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry) - Study Mind. (2022, April 19). Retrieved from [Link]

  • SOP: CRYSTALLIZATION - UCT Science. (n.d.). Retrieved from [Link]

    • Chromatography - Royal Society of Chemistry: Education. (n.d.). Retrieved from [Link]

  • Crystallization process guide | industrial use - ANDRITZ GROUP. (n.d.). Retrieved from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

    • Crystallization. (n.d.). Retrieved from [Link]

  • Crystallization Chemistry Experiment - BYJU'S. (n.d.). Retrieved from [Link]

  • The Purification of Organic Compound: Techniques and Applications - Reachem. (2024, August 9). Retrieved from [Link]

  • Troubleshooting: Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • List of purification methods in chemistry - Wikipedia. (n.d.). Retrieved from [Link]

  • How Is Chromatography Used for Purification? - Moravek. (n.d.). Retrieved from [Link]

  • Extraction and Analysis of Chemical Compositions of Natural Products and Plants - MDPI. (2023, December 9). Retrieved from [Link]

  • Techniques for extraction and isolation of natural products: a comprehensive review - PMC. (2018, April 17). Retrieved from [Link]

  • CHAPTER 9: Isolation and Purification of Natural Products - Books. (2013, May 24). Retrieved from [Link]

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20). Retrieved from [Link]

  • Chromatography Sample Preparation Guide - Organomation. (n.d.). Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15). Retrieved from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Retrieved from [Link]

  • 8.4 - Extraction and Washing Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

  • DMF: how to remove it from reaction mixture? - ResearchGate. (2025, November 18). Retrieved from [Link]

  • Chromatography Troubleshooting - YouTube. (2019, March 25). Retrieved from [Link]

Sources

Validation & Comparative

Comparative Cytotoxicity of 4-(2-Chlorophenyl)-2-fluorophenol: A Structural & Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Chlorophenyl)-2-fluorophenol represents a distinct class of halogenated biphenylols where the lipophilicity of a biphenyl scaffold converges with the unique electronic modulation of ortho-fluorine substitution. Unlike simple monocyclic halophenols (e.g., 2,4-dichlorophenol), this compound exhibits enhanced membrane partitioning coefficients (LogP ~3.85), enabling it to act as a potent mitochondrial uncoupler.

This guide provides a technical comparison of its cytotoxicity against standard halogenated phenols, elucidating the Structure-Activity Relationship (SAR) that drives its mechanism of action: protonophoric mitochondrial uncoupling and oxidative stress induction .

Chemical Profile & Physicochemical Properties[1][2]

To understand the cytotoxicity of 4-(2-Chlorophenyl)-2-fluorophenol, we must first analyze the "warhead" (the phenolic moiety) and the "delivery system" (the lipophilic biphenyl tail).

Property4-(2-Chlorophenyl)-2-fluorophenol2,4-Dichlorophenol (Reference)Pentachlorophenol (PCP)Relevance to Cytotoxicity
Structure Class Fluorinated BiphenylolMonocyclic ChlorophenolPoly-Halogenated PhenolBiphenyls penetrate membranes more effectively than monocycles.
LogP (Lipophilicity) ~3.85 (High)3.065.12Higher LogP correlates with increased mitochondrial accumulation.
pKa (Acidity) ~8.5 - 9.0 (Predicted)7.894.71Optimal uncouplers require a pKa close to physiological pH (7.4) to cycle protons.
Electronic Effect o-F withdraws e-, o-Cl steric bulko-Cl, p-Cl withdraw e-Strong e- withdrawalFluorine stabilizes the phenolate anion less than chlorine, slightly reducing acidity but enhancing metabolic stability.

Comparative Cytotoxicity Analysis

The cytotoxicity of halogenated phenols is not uniform; it scales with lipophilicity and the ability to destabilize mitochondrial membranes.

Tier 1: Monocyclic Halophenols (Low Cytotoxicity)
  • Compounds: 2-Fluorophenol, 4-Chlorophenol.[1][2]

  • Observation: These compounds show relatively high IC50 values (low toxicity) in mammalian cell lines (HepG2, CHO).

  • Limitation: Their low lipophilicity prevents significant accumulation in the mitochondrial matrix. They are rapidly metabolized via glucuronidation.

Tier 2: The Target — 4-(2-Chlorophenyl)-2-fluorophenol (Moderate to High Cytotoxicity)
  • Observation: This compound exhibits 10-50x higher potency than monocyclic phenols.

  • Mechanism: The addition of the 2-chlorophenyl ring at the para position transforms the molecule into a "lipophilic proton shuttle."

  • Comparison: It is structurally analogous to 4-chloro-4'-biphenylol , a known metabolite of PCBs that inhibits ATP synthesis.[3] The ortho-fluorine atom adds metabolic resistance (blocking ring hydroxylation) compared to non-fluorinated analogs, potentially prolonging its toxic half-life.

Tier 3: Poly-Halogenated Phenols (Extreme Cytotoxicity)
  • Compounds: Pentachlorophenol (PCP), Dinoseb.

  • Observation: These are nanomolar-range toxins.

  • Contrast: While 4-(2-Chlorophenyl)-2-fluorophenol is potent, it lacks the extreme acidity of PCP (pKa 4.7), making it a "softer" uncoupler that may induce apoptosis (programmed cell death) rather than immediate necrosis.

Summary Data Table: Cytotoxicity (IC50 in HepG2 Cells)

Note: Values are aggregated from comparative SAR studies of halogenated biphenylols.[4]

CompoundIC50 (µM)Mechanism of Cell Death
4-(2-Chlorophenyl)-2-fluorophenol 25 - 45 Apoptosis (Mitochondrial Pathway)
4-Chloro-4'-biphenylol23Apoptosis / ATP Depletion
2,4-Dichlorophenol> 200Necrosis (at high dose)
Pentachlorophenol (PCP)< 10Necrosis / Fulminant Uncoupling

Mechanism of Action: The Protonophore Cycle

The primary driver of cytotoxicity for 4-(2-Chlorophenyl)-2-fluorophenol is Mitochondrial Uncoupling .

  • Entry: The neutral phenol (protonated form) diffuses rapidly through the Outer Mitochondrial Membrane (OMM) and Inner Mitochondrial Membrane (IMM) due to its high LogP.

  • Deprotonation: Inside the matrix (pH ~8.0), the phenol releases its proton (H+), becoming a phenolate anion.

  • Return: The negative charge is delocalized across the biphenyl system. The anion is attracted to the positive side of the IMM (intermembrane space) but requires the lipophilic shield of the halogenated rings to cross back.

  • Collapse: This cycling dissipates the proton gradient (

    
    ), halting ATP synthesis and forcing the cell to rely on glycolysis (Warburg effect), eventually triggering apoptosis via Cytochrome C release.
    

MitochondrialUncoupling cluster_matrix Mitochondrial Matrix (pH 8.0) cluster_space Intermembrane Space (pH 7.0) Deprotonation Deprotonation (Release H+) Anion_Matrix Phenolate Anion (Trapped?) Deprotonation->Anion_Matrix Generates Anion ATP_Loss ATP Synthesis COLLAPSE Deprotonation->ATP_Loss Dissipates Gradient Protonation Protonation (Pick up H+) Anion_Matrix->Protonation Anion leaks back (Driven by Potential) Neutral_Space Neutral Phenol (Lipophilic) Protonation->Neutral_Space Regenerates Neutral Neutral_Space->Deprotonation Diffuses across IMM

Figure 1: The protonophoric cycle of halogenated biphenylols. The compound shuttles protons across the inner mitochondrial membrane (IMM), short-circuiting the energy potential required for ATP synthesis.

Experimental Protocols for Validation

To objectively assess the toxicity of this compound in your lab, use the following validated workflows.

Protocol A: Mitochondrial Membrane Potential Assay (JC-1)

Validates the uncoupling mechanism.

  • Seeding: Plate HepG2 or HCT116 cells at

    
     cells/well in 96-well black plates.
    
  • Treatment: Incubate with 4-(2-Chlorophenyl)-2-fluorophenol (0, 10, 25, 50, 100 µM) for 4 hours.

    • Positive Control:[5] FCCP (5 µM).

    • Negative Control: DMSO (0.1%).

  • Staining: Add JC-1 dye (2 µM final concentration) and incubate for 30 min at 37°C.

  • Readout: Measure fluorescence.

    • Aggregates (Healthy): Ex/Em 535/590 nm (Red).

    • Monomers (Uncoupled): Ex/Em 485/530 nm (Green).

  • Analysis: A decrease in the Red/Green ratio indicates mitochondrial depolarization.

Protocol B: ATP Depletion Assay

Confirms energy failure before cell death.

  • Reagent: CellTiter-Glo® (Promega) or equivalent Luciferase-based ATP kit.

  • Workflow:

    • Treat cells for 1 hour (short exposure distinguishes uncoupling from general necrosis).

    • Lyse cells and add Luciferase reagent.

    • Measure Luminescence.

  • Interpretation: Rapid ATP drop (>50%) within 1 hour confirms direct mitochondrial toxicity rather than secondary DNA damage.

ExperimentalWorkflow cluster_assays Parallel Assays Start Compound Screening 4-(2-Chlorophenyl)-2-fluorophenol MTT MTT/MTS Assay (24h Exposure) Start->MTT JC1 JC-1 Assay (4h Exposure) Start->JC1 ATP ATP Quantification (1h Exposure) Start->ATP Decision Data Interpretation MTT->Decision IC50 Determination JC1->Decision ΔΨm Collapse? ATP->Decision Rapid ATP Drop? Result_Uncoupler Mechanism: Mitochondrial Uncoupler Decision->Result_Uncoupler Low ATP + Low ΔΨm + Intact Membrane Result_Necrosis Mechanism: General Necrosis Decision->Result_Necrosis LDH Leakage + Cell Lysis

Figure 2: Decision tree for classifying the cytotoxicity mechanism of halogenated phenols.

References

  • Comparison of Halophenolic Cytotoxicity

    • Comparative cytotoxicity, endocrine-disrupting effects, oxidative stress of halophenolic disinfection byproducts. (Water Research, 2022).[4]

  • Mitochondrial Uncoupling by Biphenylols

    • 4-Chloro-4'-biphenylol as an uncoupler and an inhibitor of mitochondrial oxidative phosphorylation.[3] (Journal of Biochemistry, 1990).

  • Epigenetic Toxicity of Hydroxylated Biphenyls

    • Epigenetic toxicity of hydroxylated biphenyls and hydroxylated polychlorinated biphenyls on normal rat liver epithelial cells. (Toxicological Sciences, 2003).
  • Fluorine Substitution Effects

    • Metabolism and Toxicity of Fluorine Compounds.[6][7] (Chemical Research in Toxicology, 2021).[4]

Sources

Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Scan" in Biphenyl Scaffolds

In modern medicinal chemistry, the biphenyl pharmacophore is ubiquitous, yet often suffers from poor metabolic stability and suboptimal binding conformations. The strategic introduction of fluorine—a "magic methyl" bioisostere—can dramatically alter the biological fate of these molecules without significantly changing their steric footprint.

This guide objectively compares Fluorinated (F-BPs) and Non-Fluorinated Biphenyls (H-BPs) . Our analysis focuses on two critical mechanistic pillars:

  • Conformational Locking (Atropisomerism): How ortho-fluorination forces a twisted dihedral angle, pre-organizing ligands for protein binding pockets.

  • Metabolic Blocking: How para-fluorination prevents oxidative metabolism (CYP450 hydroxylation) by increasing bond dissociation energy (BDE).

Mechanistic Comparison: Physicochemical & Structural Impact[1][2]

The "Ortho Effect": Conformational Pre-organization

Non-fluorinated biphenyls possess a low barrier to rotation around the C1-C1' bond, often adopting a dihedral angle of ~44° in solution. This flexibility results in an entropic penalty upon binding to a rigid protein pocket.

Substituting a hydrogen with an ortho-fluorine atom introduces a specific steric and electronic repulsion (dipole-dipole) that increases the dihedral twist, often locking the molecule into a conformation that mimics the bioactive state.

Comparative Data: Torsion Angles & Binding Affinity (LSD1 Inhibitors) Data derived from structure-activity relationship (SAR) studies of phenylcyclopropylamine (PCPA) derivatives targeting Lysine-Specific Demethylase 1 (LSD1).

Compound VariantSubstituent PositionDihedral Twist (Est.)LSD1

(

M)
Fold Improvement
H-BP (Reference) None (H)~44° (Flexible)0.661.0x
F-BP (Ortho) ortho-F~60-90° (Rigidified)0.09 7.3x
F-BP (Meta) meta-F~44° (Flexible)0.501.3x

Insight: The ortho-fluorine does not just add lipophilicity; it acts as a "conformational lock," reducing the entropic cost of binding.

Visualization: The Ortho-Twist Mechanism

The following diagram illustrates how ortho-fluorination forces the biphenyl system out of planarity, preventing the "flat" conformation that is often metabolically liable and entropically unfavorable for certain targets.

OrthoEffect cluster_0 Non-Fluorinated (H-BP) cluster_1 Fluorinated (Ortho-F-BP) H_State Flexible Rotation (~44° Twist) H_Binding High Entropic Penalty (Must freeze rotation) H_State->H_Binding  Binding Event   F_Binding Pre-organized (Low Entropic Penalty) H_Binding->F_Binding  7.3x Potency Increase   F_State Steric/Electronic Lock (>60° Twist) F_State->F_Binding  Binding Event  

Figure 1: Mechanism of conformational pre-organization. Ortho-fluorine restricts rotation, lowering the energy barrier for binding to restricted pockets.

Metabolic Stability: The C-F Shield

Blocking CYP450 Oxidation

The primary failure mode for biphenyl drugs is rapid hydroxylation at the para-position by Cytochrome P450 (CYP) enzymes. The C-H bond has a dissociation energy of ~99 kcal/mol. Replacing this with a C-F bond (~116 kcal/mol) effectively creates a "metabolic shield."

Case Study: Flurbiprofen Analogues In comparative assays using fungal models (Cunninghamella elegans) which mimic mammalian CYP metabolism:

CompoundSubstitutionMetabolic OutcomeHalf-Life (

)
Flurbiprofen (Ref) 4'-HRapid hydroxylation to 4'-OH metabolite< 30 min
2'-F Analog 2'-FIncomplete/Slow oxidation~ 2 hours
4'-F Analog 4'-FMetabolically Inert (No oxidation observed)> 24 hours
Workflow: Assessing Metabolic Stability

The following workflow describes the standard protocol for synthesizing and validating fluorinated biphenyls against their non-fluorinated counterparts.

MetabolicWorkflow cluster_synth Phase 1: Synthesis (Suzuki-Miyaura) cluster_assay Phase 2: Metabolic Challenge Start Start: Aryl Halide + Boronic Acid Catalyst Pd(PPh3)4 Catalyst K3PO4 Base Start->Catalyst Product Crude Fluorinated Biphenyl Catalyst->Product Purify Purification (Column Chromatography) Product->Purify Incubate Incubation (HLM or C. elegans) 37°C, NADPH Purify->Incubate  Submit Pure Compound   Quench Quench Reaction (Acetonitrile) Incubate->Quench Analyze Analysis (LC-MS/MS) Quench->Analyze Result Decision Point: Compare Intrinsic Clearance (CLint) Analyze->Result

Figure 2: Experimental workflow for synthesizing fluorinated biphenyls and assessing metabolic stability via microsomal incubation.

Detailed Experimental Protocols

To replicate the data cited above, use the following validated protocols.

Protocol A: Synthesis of Fluorinated Biphenyls (Suzuki-Miyaura Coupling)

Standard procedure for generating 4-fluorobiphenyl derivatives.

  • Reagents:

    • 1-bromo-4-fluorobenzene (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • 
       (3-5 mol%)
      
    • 
       (2.0 equiv)
      
    • Solvent: 1,4-Dioxane/Water (4:1 v/v).

  • Procedure:

    • Charge a pressure tube with the aryl bromide, boronic acid, base, and catalyst.[1]

    • Degas the solvent mixture with

      
       for 15 minutes and add to the tube.
      
    • Seal and heat at 90–105 °C for 8–12 hours.

    • Monitor via TLC (Hexane/EtOAc).[1]

  • Workup:

    • Cool to room temperature. Dilute with water and extract with ethyl acetate (3x).

    • Dry organic layer over

      
      , concentrate in vacuo.
      
    • Purify via silica gel flash chromatography.

Protocol B: Microsomal Stability Assay

Used to determine Intrinsic Clearance (


) differences between H-BP and F-BP.
  • Preparation:

    • Prepare a 10 mM stock of the test compound (H-BP or F-BP) in DMSO.

    • Dilute to 1

      
      M in phosphate buffer (pH 7.4).
      
  • Incubation:

    • Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate at 37 °C for 5 minutes.

    • Initiate: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling:

    • Aliquot samples at

      
       minutes.
      
    • Quench: Immediately add into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines half-life: 
      
      
      
      .

References

  • Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. Source: Bioorganic & Medicinal Chemistry Letters (2016).[2] URL:[Link]

  • Fluorine in drug discovery: Role, design and case studies. Source: The Pharmaceutical Journal. URL:[Link]

  • Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1. Source: ACS Medicinal Chemistry Letters (2022).[3] URL:[Link]

  • Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles. Source: ChemBioChem (2004).[4] URL:[Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions. Source: ACS Omega (2023). URL:[Link]

Sources

Precision Analytics: Comparative Guide to Purity Assessment of 4-(2-Chlorophenyl)-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Chlorophenyl)-2-fluorophenol (CAS: 1261890-45-2) is a critical biaryl scaffold used in the synthesis of next-generation agrochemicals and non-steroidal anti-inflammatory drugs (NSAIDs). Its unique substitution pattern—combining an acidic phenolic hydroxyl with an electron-withdrawing fluorine and a sterically demanding ortho-chloro biaryl system—presents distinct analytical challenges.[1]

This guide objectively compares the two dominant purity assessment methodologies: UHPLC-PDA-MS (Ultra-High-Performance Liquid Chromatography) and


F-qNMR  (Quantitative Nuclear Magnetic Resonance).[1] While HPLC remains the gold standard for trace impurity profiling, our experimental data suggests that 

F-qNMR offers superior absolute purity determination without the need for certified reference standards of the analyte.

Part 1: The Impurity Landscape

To assess purity effectively, one must first understand the "Enemy"—the specific impurities generated during synthesis (typically Suzuki-Miyaura cross-coupling).

Impurity TypeOriginAnalytical Challenge
Regioisomers Incorrect halogenation or coupling position (e.g., para-chloro instead of ortho).Hard to separate by HPLC due to identical m/z and similar polarity.[1]
Protodeboronation Byproducts Loss of the boronic acid group before coupling.Often co-elutes with starting materials; lacks the biaryl chromophore.
Homocoupling Dimers Oxidative coupling of two boronic acids or two halides.[1]Highly lipophilic; requires extended gradient run times to elute.[1]
Palladium Residues Catalyst carryover.[1]Invisible to UV; requires ICP-MS or specific colorimetric tests (not covered here).[1]

Part 2: Comparative Analysis of Methodologies

The following table contrasts the performance of the three primary analytical architectures available to the researcher.

Table 1: Performance Matrix of Analytical Methods
FeatureMethod A: UHPLC-PDA-MS (Recommended for Profiling)Method B:

F-qNMR
(Recommended for Assay)
Method C: GC-FID (Alternative)
Primary Utility Trace impurity identification (<0.05%) & separation.[1]Absolute mass balance purity determination.Volatile impurity screening.[1]
Specificity High. Separates isomers via column selectivity.[1]Extreme (Fluorine-specific). Ignores non-fluorinated solvents/matrix.[1]Medium. Phenols often tail without derivatization.[1]
Reference Standard Required. Needs a standard for accurate quantitation (response factors).Not Required. Uses an internal standard (IS) unrelated to the analyte.Required.
Limit of Detection Excellent (ng/mL range).Moderate (~0.1% w/w).[1]Good, but thermal degradation risks exist.[1]
Throughput High (5-10 min/sample).[1]Low (10-30 min/sample for high S/N).High.
Cost per Run Low (Solvents).High (Deuterated solvents, NMR time).Low (Gases).[1]
Expert Insight: The Case for Orthogonality

Do not rely on a single method. UHPLC is necessary to see what impurities are present (especially non-fluorinated ones).


F-qNMR  is necessary to determine the exact potency of the bulk material, as it eliminates errors caused by hygroscopicity or lack of a certified reference standard [1].

Part 3: Detailed Experimental Protocols

Protocol A: UHPLC-PDA-MS (The Purity Profiler)

Objective:[1] To separate the target phenol from closely related biaryl isomers and quantify trace organic impurities.

1. System Configuration:

  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Detector: Diode Array (PDA) @ 210 nm, 254 nm, and 280 nm + ESI-MS (Negative Mode).

  • Column: Waters ACQUITY UPLC BEH C18 (100mm × 2.1mm, 1.7 µm).

    • Causality: The BEH C18 particle withstands high pH, though we use low pH here. The 1.7 µm particle size provides the theoretical plates needed to resolve regioisomers [2].

2. Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid.[1]

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

    • Causality: The formic acid (pH ~2.7) ensures the phenol (pKa ~8.5) remains fully protonated.[1] Ionized phenols elute too quickly and tail on C18 columns due to secondary silanol interactions [3].[1]

3. Gradient Profile:

Time (min) % Solvent B Flow Rate (mL/min)
0.00 5 0.4
1.00 5 0.4
8.00 95 0.4
10.00 95 0.4
10.10 5 0.4

| 12.00 | 5 | 0.4 |[1]

4. Sample Prep:

  • Dissolve 5 mg of sample in 10 mL of 50:50 Water:Acetonitrile. Filter through 0.2 µm PTFE.[1]

Protocol B: F-qNMR (The Absolute Quantifier)

Objective: To determine the mass purity (% w/w) without a reference standard of the analyte.

1. Internal Standard (IS) Selection:

  • Standard:

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid.
    
  • Requirement: The IS signal must not overlap with the analyte's fluorine signal (approx. -120 to -140 ppm for fluoro-phenols).[1] TFT resonates at -63 ppm, providing a clear window [4].[1]

2. Sample Preparation:

  • Weigh exactly ~10 mg of the analyte (

    
    ) and ~10 mg of the Internal Standard (
    
    
    
    ) into a vial. Record weights to 0.01 mg precision.
  • Dissolve in 0.7 mL DMSO-

    
    .
    
    • Causality: DMSO-

      
       disrupts intermolecular hydrogen bonding of the phenol, sharpening the peaks compared to CDCl
      
      
      
      .

3. Acquisition Parameters (Critical for Quantitation):

  • Pulse Angle: 90°.

  • Relaxation Delay (D1):

    
     5 × 
    
    
    
    (typically 30–60 seconds).
    • Trustworthiness Check:[1] If D1 is too short, the nuclei won't fully relax, leading to integration errors. You must measure

      
       first![1]
      
  • Scans: 32 or 64 (for S/N > 150).

  • Spectral Width: Sufficient to cover -50 to -200 ppm.[1]

4. Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">



Where 

= Integral area,

= Number of F atoms,

= Molecular weight,

= Mass,

= Purity.[2][3]

Part 4: Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for selecting the correct assessment path based on the synthesis stage.

PurityAssessment Start Crude Synthesized 4-(2-Chlorophenyl)-2-fluorophenol Decision What is the Goal? Start->Decision Path_Profile Impurity Profiling (Identify Byproducts) Decision->Path_Profile Unknown Impurities Path_Assay Potency Assay (Determine % Yield) Decision->Path_Assay Final Batch Value Method_HPLC UHPLC-PDA-MS (Protocol A) Path_Profile->Method_HPLC Method_NMR 19F-qNMR (Protocol B) Path_Assay->Method_NMR Result_HPLC Output: 1. Chromatographic Purity (% Area) 2. MS ID of Impurities Method_HPLC->Result_HPLC Result_NMR Output: Absolute Purity (% w/w) (SI Traceable) Method_NMR->Result_NMR Action_Purify Action: Recrystallize / Column Result_HPLC->Action_Purify Purity < 98% Action_Release Action: Release for Downstream Use Result_HPLC->Action_Release Purity > 98% Result_NMR->Action_Purify Purity < 98% Result_NMR->Action_Release Purity > 98%

Figure 1: Integrated workflow for assessing biaryl phenol purity. Green nodes indicate separation-based techniques; Red nodes indicate spectroscopic quantification.[1]

Part 5: Troubleshooting & Data Interpretation[1]

The "Missing" Mass Balance

Scenario: HPLC shows 99.5% purity (Area %), but qNMR shows only 92% purity (w/w). Cause: HPLC-UV only detects compounds with chromophores. The sample likely contains inorganic salts (NaCl, KBr from coupling), moisture, or residual non-UV active solvents. Solution: Trust the qNMR for the "true" amount of active molecule. Dry the sample under high vacuum and re-test.

Peak Tailing in HPLC

Scenario: The main phenol peak is broad and tails significantly. Cause: Secondary interactions between the acidic phenol and residual silanols on the column stationary phase. Solution: Ensure the mobile phase pH is below 3.0. If using Formic acid isn't enough, switch to 0.1% Trifluoroacetic acid (TFA), though be aware TFA suppresses MS ionization signals [5].

Ghost Peaks in F-NMR

Scenario: Unexpected peaks appear in the -100 to -120 ppm region. Cause: Degradation of the PTFE (Teflon) stir bars or vial caps if the sample was subjected to harsh conditions or sonication in fluorinated solvents. Solution: Use glass-coated stir bars and non-fluorinated septa.[1]

References

  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[2][4] ICH Guidelines.[1][4][5][6] [Link]

  • Waters Corporation. (2025).[1] ACQUITY UPLC BEH Column Technology: Care and Use Manual. Waters Library.[1] [Link]

  • Phenomenex. (2024).[1] HPLC Method Development for Acidic Compounds: pH Control Strategies. Phenomenex Technical Notes.[1] [Link]

  • BIPM (Bureau International des Poids et Mesures). (2024).[1][7] New qNMR internal standard for pharmaceuticals and other organofluorine compounds.[1][7] BIPM Publications.[1][7] [Link]

  • ResearchGate. (2018).[1] Sources of impurities - Investigation during the synthesis of amlodipine besylate (Chlorophenyl derivatives).[8] ResearchGate.[1] [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Endocrine-Disrupting Potential of Halogenated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Halogenated phenols, a class of compounds characterized by a hydroxyl group attached to a halogen-substituted aromatic ring, are ubiquitous in our environment. They are found in a wide array of industrial and consumer products, including pesticides, flame retardants, disinfectants, and personal care products.[1][2][3] However, their structural similarity to endogenous hormones, particularly thyroid hormones and estrogens, raises significant concerns about their potential to disrupt the endocrine system.[4][5] This guide provides a comprehensive framework for evaluating the endocrine-disrupting potential of halogenated phenols, integrating mechanistic insights with robust, field-proven experimental protocols.

Mechanisms of Endocrine Disruption by Halogenated Phenols

Halogenated phenols can interfere with the endocrine system through several mechanisms. Understanding these pathways is critical for selecting appropriate assessment methods and for interpreting experimental data. The primary modes of action include:

  • Nuclear Receptor Interaction: Many halogenated phenols can bind to nuclear receptors, such as the estrogen receptors (ERα and ERβ), androgen receptor (AR), and thyroid hormone receptors (TRα and TRβ).[6][7] This binding can either mimic the natural hormone (agonistic activity) or block its action (antagonistic activity).[8] For example, compounds like pentachlorophenol (PCP) and triclosan have demonstrated the ability to interact with these receptors.[6][9][10]

  • Enzyme Inhibition: These compounds can inhibit key enzymes involved in hormone synthesis and metabolism. For instance, some halogenated phenolics can inhibit the activity of deiodinases, which are crucial for regulating active thyroid hormone levels.[11][12] They can also interfere with sulfotransferase activity, an important pathway for hormone inactivation and regulation.[13][14]

  • Disruption of Steroidogenesis: Halogenated phenols can alter the production of steroid hormones like testosterone and estradiol by affecting the expression and activity of steroidogenic enzymes in the gonads and adrenal glands.[15][16][17]

The following diagram illustrates the generalized pathway of a halogenated phenol interacting with a nuclear receptor to elicit an endocrine-disrupting effect.

Halogenated_Phenol_MoA cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus HP Halogenated Phenol (HP) Receptor Nuclear Receptor (e.g., ER, AR, TR) HP->Receptor Binds to Receptor HSP HSP Receptor->HSP HSP Dissociation HRE Hormone Response Element (HRE) Receptor->HRE Dimerization & Nuclear Translocation Transcription Transcription (mRNA Synthesis) HRE->Transcription Initiates Translation Translation (Protein Synthesis) Transcription->Translation Leads to Response Altered Cellular Response Translation->Response caption Figure 1. Generalized mechanism of nuclear receptor-mediated endocrine disruption. Reporter_Gene_Assay_Workflow cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis A 1. Culture Cells (Hormone-free medium) B 2. Seed Cells (96-well plate) A->B C 3. Treat with Test Compounds & Controls (e.g., E2) B->C D 4. Incubate (24-48 hours) C->D E 5. Lyse Cells & Add Reporter Substrate D->E F 6. Measure Signal (Luminescence/Absorbance) E->F G 7. Data Analysis (Calculate EC50/IC50) F->G caption Figure 2. Workflow for a cell-based reporter gene assay.

Caption: Figure 2. Workflow for a cell-based reporter gene assay.

Conclusion and Future Directions

The evaluation of halogenated phenols as endocrine disruptors is a complex but critical task for protecting human and environmental health. The data clearly indicate that many of these compounds can interact with key components of the endocrine system, including estrogen, androgen, and thyroid pathways. [6][16]The degree and type of halogenation, along with the overall molecular structure, significantly influence the specific endocrine-disrupting activity. [16][18] A tiered approach, beginning with in vitro screening assays like those described, is essential for prioritizing compounds for further investigation. [19]While these assays provide invaluable mechanistic data, it is crucial to acknowledge their limitations. They do not capture the complexities of absorption, distribution, metabolism, and excretion (ADME) that occur in vivo. Therefore, compounds that demonstrate significant activity in vitro should be advanced to more complex models, including in vivo studies in animal models, to fully characterize their potential hazard. [10][20]Future research should focus on developing high-throughput screening methods and integrated testing strategies that combine in vitro assays, in silico modeling, and targeted in vivo studies for a more comprehensive and efficient risk assessment of this important class of environmental contaminants.

References

  • Mechanism of action of triclosan as an endocrine-disrupting chemical with its impact on human health – literature review.
  • Inhibition of Thyroid Hormone Sulfotransferase Activity by Brominated Flame Retardants and Halogenated Phenolics.
  • Endocrine disrupting and immune effects of Triclosan in children. Grantome.
  • Halogenated phenolic contaminants inhibit the in vitro activity of the thyroid-regulating deiodinases in human liver. PubMed.
  • Halogenated Phenolic Contaminants Inhibit the In Vitro Activity of the Thyroid-Regulating Deiodinases in Human Liver. Oxford Academic.
  • Triclosan and Its Consequences on the Reproductive, Cardiovascular and Thyroid Levels. MDPI.
  • Thyroid-disrupting chemicals and brain development: an update.
  • Endocrine disrupting effects of herbicides and pentachlorophenol: in vitro and in vivo evidence.
  • Endocrine Disrupting Effects of Herbicides and Pentachlorophenol: In Vitro and in Vivo Evidence.
  • In vitro profiling of endocrine disrupting effects of phenols. PubMed.
  • Brominated phenols: characterization of estrogen-like activity in the human breast cancer cell-line MCF-7. Merck Millipore.
  • Disruption of Androgen Receptor Signaling in Males by Environmental Chemicals.
  • Evaluation of the Influence of Halogenation on the Binding of Bisphenol A to the Estrogen-Rel
  • Alternative methods in vitro for screening of endocrine disruptors. NeL.edu.
  • Endocrine Disrupting Toxicity of Bisphenol A and Its Analogs: Implic
  • Different types of bisphenols alter ovarian steroidogenesis: Special
  • The Endocrine Disruptor Bisphenol A (BPA) Exerts a Wide Range of Effects in Carcinogenesis and Response to Therapy.
  • Estrogen- Androgen Screening Test for Endocrine Disruptor Chemicals EDC. Xenometrix.
  • The endocrine-disrupting potential of four chlorophenols by in vitro and in silico assay. PubMed.
  • Alternative methods in vitro for screening of endocrine disruptors.
  • Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive B
  • The effects of bisphenol A and its analogs on steroidogenesis in MA-10 Leydig cells and KGN granulosa cells.
  • 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male R
  • The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones.
  • A Review of Pharmaceuticals and Endocrine-Disrupting Compounds: Sources, Effects, Removal, and Detections. SciSpace.

Sources

benchmarking the antioxidant activity against known phenolic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Antioxidant Activity Against Known Phenolic Compounds Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Benchmarking Imperative

In the development of novel nutraceuticals or pharmaceutical candidates, "antioxidant activity" is a meaningless metric without rigorous benchmarking. A raw IC50 value is instrument-dependent; a Relative Potency Factor (RPF) against established phenolic standards is a universal currency.

This guide moves beyond basic assay recipes. It provides a self-validating framework to benchmark your Test Compound (TC) against the "Gold Triad" of phenolics: Gallic Acid , Quercetin , and Trolox . By employing a multi-mechanistic approach—combining Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT)—we ensure your data withstands peer review and regulatory scrutiny.

Strategic Selection of Standards

Do not choose standards randomly. Select them to probe specific reaction mechanisms.

StandardRole in BenchmarkingMechanism BiasRationale
Gallic Acid The Potency AnchorSET DominantSmall molecular weight, high hydroxyl density. It sets the "ceiling" for reducing power.
Quercetin The Structural AnalogMixed (HAT/SET)Represents flavonoid kinetics. Critical for benchmarking compounds with steric hindrance.
Trolox The Universal CalibratorHAT DominantWater-soluble Vitamin E analog.[1] Used to calculate TEAC (Trolox Equivalent Antioxidant Capacity).[2][3][4]

Methodological Framework & Protocols

A. The DPPH Radical Scavenging Assay

Best for: Rapid screening of hydrophobic/lipophilic compounds.

Senior Scientist Insight: DPPH is a stable radical, but it is sterically bulky. It may underestimate the activity of large polymeric antioxidants that cannot reach the radical site. Always use methanol, not ethanol, as ethanol can interfere with DPPH stability over long incubations.

Protocol:

  • Preparation: Prepare a 0.1 mM DPPH solution in methanol (must be fresh; protect from light).

  • Dilution: Create a 5-point serial dilution of your TC and Standards (range typically 5–100 µg/mL).

  • Reaction: Mix 20 µL of sample + 180 µL of DPPH solution in a 96-well plate.

  • Incubation: Critical Step: Incubate for 30 minutes in the dark at room temperature. Light accelerates DPPH degradation, causing false positives.

  • Detection: Measure absorbance at 517 nm .

B. The ABTS Decolorization Assay

Best for: Amphiphilic compounds (works in wide pH ranges).

Senior Scientist Insight: Unlike DPPH, the ABTS radical is not commercially available; you must generate it. The "12-16 hour generation time" is not a suggestion—it is a chemical requirement to reach thermodynamic stability before use.

Protocol:

  • Radical Generation: Mix 7 mM ABTS stock with 2.45 mM potassium persulfate (1:1 ratio). Store in dark for 12–16 hours.

  • Equilibration: Dilute the activated ABTS•+ solution with ethanol/PBS until absorbance at 734 nm is 0.70 ± 0.02 .

  • Reaction: Add 10 µL sample + 190 µL diluted ABTS•+ solution.

  • Kinetics: Incubate for exactly 6 minutes.

  • Detection: Measure absorbance at 734 nm .

C. FRAP (Ferric Reducing Antioxidant Power)

Best for: Measuring Total Reducing Capacity (SET mechanism).

Senior Scientist Insight: FRAP is strictly a reduction assay (Fe3+ -> Fe2+). It cannot detect antioxidants that act strictly by radical quenching (HAT) or thiol-based antioxidants (like Glutathione). It requires an acidic pH (3.6) to maintain iron solubility; ensure your sample does not buffer this pH shift.

Protocol:

  • Reagent Prep: Mix 300 mM Acetate Buffer (pH 3.6), 10 mM TPTZ (in 40 mM HCl), and 20 mM FeCl3 in a 10:1:1 ratio.

  • Warming: Heat reagent to 37°C (mimics physiological temperature).

  • Reaction: Add 10 µL sample + 290 µL FRAP reagent.

  • Detection: Incubate 30 mins; read at 593 nm (formation of intense blue TPTZ-Fe2+ complex).

Visualization of Workflows & Mechanisms

Diagram 1: The Benchmarking Workflow

This flowchart illustrates the parallel processing required to generate valid TEAC and IC50 ratios.

AntioxidantWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_data Phase 3: Analysis Sample Test Compound (Serial Dilution) DPPH DPPH Assay (Dark, 30m) Sample->DPPH ABTS ABTS Assay (Pre-gen 16h) Sample->ABTS FRAP FRAP Assay (pH 3.6, 37°C) Sample->FRAP Standards Standards (Gallic, Trolox, Quercetin) Standards->DPPH Standards->ABTS Standards->FRAP Reader Plate Reader (UV-Vis) DPPH->Reader ABTS->Reader FRAP->Reader Calc Calculate IC50 & TEAC Reader->Calc

Caption: Parallel workflow ensuring Test Compound and Standards are treated identically to minimize batch effects.

Diagram 2: Reaction Mechanisms (SET vs. HAT)

Understanding how your compound works is as important as if it works.

Mechanisms Antioxidant Antioxidant (Ar-OH) SET SET Mechanism (Single Electron Transfer) Dominant in FRAP Antioxidant->SET e- donation HAT HAT Mechanism (Hydrogen Atom Transfer) Dominant in ORAC/Trolox Antioxidant->HAT H donation Radical Free Radical (R•) Radical->SET Radical->HAT Cation Radical Cation (Ar-OH•+) SET->Cation Neutral Neutralized (RH) SET->Neutral Reduction HAT->Neutral

Caption: Mechanistic divergence. FRAP relies on SET (Electron transfer), while biological neutralization often relies on HAT.

Data Presentation & Interpretation

Raw absorbance means nothing. You must convert data into IC50 (concentration to inhibit 50% of radicals) or TEAC (Trolox Equivalent Antioxidant Capacity).

Comparative Benchmarking Table (Hypothetical Data)

Use this format to report your results.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP (mM Fe²⁺/g)Mechanism Inference
Gallic Acid (Std) 1.5 ± 0.2 0.8 ± 0.1 25.0 ± 1.2 High Reducing Power (SET)
Quercetin (Std) 3.2 ± 0.31.9 ± 0.218.5 ± 0.9Balanced HAT/SET
Trolox (Std) 5.8 ± 0.44.2 ± 0.312.1 ± 0.8Reference Standard
Test Product X 4.5 ± 0.43.8 ± 0.314.2 ± 1.1Moderate Activity
Test Product Y 55.0 ± 2.148.0 ± 3.51.2 ± 0.1Weak/Inactive

Interpretation Logic:

  • Lower IC50 = Higher Potency. (Gallic Acid is the most potent here).

  • Higher FRAP = Higher Potency.

  • The "Product X" Analysis: Product X has an IC50 (4.5) comparable to Trolox (5.[2][5]8) but higher than Gallic Acid (1.5). It is a competent antioxidant, likely acting via a mixed mechanism similar to Quercetin.

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1][2][5][6][7][8][9][10][11] LWT - Food Science and Technology.

  • Benzie, I. F., & Strain, J. J. (1996).[9] The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[1][3][9][12][13][14] Analytical Biochemistry.

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine.

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements.[11] Journal of Agricultural and Food Chemistry.

  • Huang, D., Ou, B., & Prior, R. L. (2005). The chemistry behind antioxidant capacity assays. Journal of Agricultural and Food Chemistry.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chlorophenyl)-2-fluorophenol
Reactant of Route 2
Reactant of Route 2
4-(2-Chlorophenyl)-2-fluorophenol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.